1-Chloroundec-3-ene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
654061-58-2 |
|---|---|
Molecular Formula |
C11H21Cl |
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-chloroundec-3-ene |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9H,2-7,10-11H2,1H3 |
InChI Key |
GVKSADHYWCFNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroundec-3-ene
Introduction
1-Chloroundec-3-ene is a halogenated unsaturated hydrocarbon with the molecular formula C₁₁H₂₁Cl. Its structure, featuring a long alkyl chain, a double bond, and a chlorine atom in an allylic position, suggests its potential as a synthetic intermediate in various organic transformations. This guide provides an overview of its predicted physicochemical properties, expected spectroscopic characteristics, a plausible synthetic route, and general experimental protocols for its characterization. This information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data for similar long-chain alkenes and chlorinated hydrocarbons, such as 1-undecene.[1][2][3][4][5][6] The presence of the chlorine atom is expected to increase the molecular weight, boiling point, and density compared to the parent alkene, 1-undecene.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₁H₂₁Cl | - |
| Molecular Weight | 188.74 g/mol | Calculated from atomic weights. |
| Boiling Point | 210-220 °C at 760 mmHg | Estimated to be higher than 1-undecene (192-193 °C) due to increased molecular weight and dipole-dipole interactions from the C-Cl bond.[2][3][4][5][6] |
| Melting Point | < -20 °C | Expected to be low, similar to other long-chain alkenes like 1-undecene (-49 °C).[2][3][4] The potential for both (E) and (Z) isomers may result in a lower, less defined melting point. |
| Density | 0.86 - 0.88 g/cm³ at 20 °C | Estimated to be greater than 1-undecene (~0.75 g/cm³) as chlorinated hydrocarbons are generally denser than their non-chlorinated counterparts.[1][2][7][8][9] |
| Solubility in Water | Sparingly soluble to insoluble | As a long-chain chlorinated hydrocarbon, it is expected to have very low solubility in water but should be soluble in common organic solvents.[1][5][8][10][11] |
| Solubility in Organic Solvents | Soluble | Expected to be soluble in non-polar and moderately polar organic solvents such as ethers, hydrocarbons (e.g., hexane), and chlorinated solvents (e.g., dichloromethane).[5][10] |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar chlorinated alkenes. |
Spectroscopic Characterization
The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.
The proton NMR spectrum is predicted to show the following key signals. The chemical shifts are estimates and can vary based on the solvent and the stereochemistry (E/Z) of the double bond.[12][13]
| Protons | Estimated Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₂-Cl (Protons at C1) | 3.9 - 4.1 | Doublet | These protons are adjacent to the double bond and deshielded by the chlorine atom.[14][15][16] |
| -CH=CH- (Olefinic protons at C3 and C4) | 5.4 - 5.8 | Multiplet | The coupling patterns will be complex due to coupling with each other and adjacent protons. |
| =CH-CH₂- (Allylic protons at C5) | 2.0 - 2.2 | Multiplet | These protons are allylic to the double bond. |
| -(CH₂)₅- (Methylene groups from C6 to C10) | 1.2 - 1.6 | Multiplet | A broad multiplet characteristic of a long alkyl chain. |
| -CH₃ (Terminal methyl group at C11) | 0.8 - 0.9 | Triplet | A typical upfield signal for a terminal methyl group. |
The carbon NMR spectrum is expected to display 11 distinct signals for each isomer.
| Carbon Atom(s) | Estimated Chemical Shift (ppm) | Notes |
| -CH₂-Cl (C1) | 45 - 50 | Carbon directly attached to the electronegative chlorine atom. |
| -CH=CH- (C3 and C4) | 125 - 135 | sp² hybridized carbons of the double bond. |
| Alkyl Chain Carbons (C5-C11) | 14 - 35 | sp³ hybridized carbons of the undecyl chain. |
The IR spectrum will be characterized by the vibrations of its key functional groups.[17][18][19]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H (sp² hybridized) | 3000 - 3100 | Medium | Stretching vibration of hydrogens on the double bond. |
| C-H (sp³ hybridized) | 2850 - 3000 | Strong | Stretching vibrations of the alkyl chain. |
| C=C (alkene) | 1640 - 1680 | Weak-Medium | Stretching vibration of the carbon-carbon double bond. |
| C-Cl (alkyl chloride) | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. This peak is in the fingerprint region.[20][21] |
In mass spectrometry with electron ionization, this compound would undergo fragmentation.
-
Molecular Ion (M⁺): A molecular ion peak would be expected at m/z = 188.74. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z = 190.74 with about one-third the intensity of the M⁺ peak would be observed.[22]
-
Fragmentation Patterns: Common fragmentation would involve the loss of a chlorine radical (M - 35 or M - 37) and cleavage of the alkyl chain.[23][24][25][26] Alpha-cleavage next to the chlorine atom and allylic cleavage are also probable fragmentation pathways.
Experimental Protocols
A plausible method for the synthesis of this compound is the allylic chlorination of undec-3-ene using a reagent such as N-chlorosuccinimide (NCS) with a radical initiator.[27][28][29][30][31]
Reaction Scheme: Undec-3-ene + N-Chlorosuccinimide (NCS) → this compound + Succinimide
General Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve undec-3-ene in a suitable inert solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of the solvent.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
A common method for determining the boiling point of a liquid is by distillation or using a Thiele tube for smaller quantities.[32][33][34][35][36]
Protocol (Simple Distillation):
-
Place approximately 5-10 mL of the purified this compound into a small round-bottom flask, adding a few boiling chips.
-
Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point at the recorded atmospheric pressure.
The density of a liquid can be determined by measuring the mass of a known volume.[37][38][39][40]
Protocol:
-
Use a calibrated pycnometer or a volumetric flask.
-
Weigh the clean, dry container on an analytical balance.
-
Fill the container to the calibration mark with this compound, ensuring the temperature of the liquid is recorded.
-
Weigh the filled container.
-
The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.
A qualitative assessment of solubility can be performed by mixing the compound with various solvents.[41][42][43][44][45]
Protocol:
-
Place a small amount (e.g., 0.1 mL) of this compound into a series of test tubes.
-
To each test tube, add 2 mL of a different solvent (e.g., water, ethanol, diethyl ether, hexane).
-
Agitate each mixture vigorously.
-
Observe whether a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).
Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
References
- 1. ck12.org [ck12.org]
- 2. you-iggy.com [you-iggy.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-UNDECENE CAS#: 821-95-4 [m.chemicalbook.com]
- 5. 1-Undecene | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Undecene [webbook.nist.gov]
- 7. epa.gov [epa.gov]
- 8. Chlorinated Solvents - Enviro Wiki [enviro.wiki]
- 9. google.com [google.com]
- 10. Hexachlorobenzene - Wikipedia [en.wikipedia.org]
- 11. mcas-systems.com [mcas-systems.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. compoundchem.com [compoundchem.com]
- 14. Allyl chloride(107-05-1) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]
- 17. personal.utdallas.edu [personal.utdallas.edu]
- 18. edu.rsc.org [edu.rsc.org]
- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 20. researchgate.net [researchgate.net]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. google.com [google.com]
- 25. Alkane - Wikipedia [en.wikipedia.org]
- 26. youtube.com [youtube.com]
- 27. Allyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 28. Regiospecific preparation of allylic chlorides [almerja.com]
- 29. US5118889A - Process for preparing allyl chloride - Google Patents [patents.google.com]
- 30. chemcess.com [chemcess.com]
- 31. researchgate.net [researchgate.net]
- 32. cdn.juniata.edu [cdn.juniata.edu]
- 33. vernier.com [vernier.com]
- 34. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 35. chem.libretexts.org [chem.libretexts.org]
- 36. byjus.com [byjus.com]
- 37. uoanbar.edu.iq [uoanbar.edu.iq]
- 38. emeraldcloudlab.com [emeraldcloudlab.com]
- 39. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 40. matestlabs.com [matestlabs.com]
- 41. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 42. lup.lub.lu.se [lup.lub.lu.se]
- 43. chem.libretexts.org [chem.libretexts.org]
- 44. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 45. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Chloroundec-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data and analytical methodologies for the characterization of 1-chloroundec-3-ene. The information presented herein is essential for researchers involved in the synthesis, identification, and quality control of halogenated organic compounds.
Predicted Spectroscopic Data
Due to the unavailability of published spectra for this compound, the following data has been predicted based on the analysis of structurally similar compounds, including 1-chloroundecane, (E)-3-undecene, and various smaller chloroalkenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its aliphatic and vinyl protons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the double bond.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (Cl-CH₂ -) | 3.5 - 3.7 | Triplet (t) | 6.5 - 7.5 |
| H-2 (-CH₂ -CH=) | 2.2 - 2.4 | Quartet (q) | 6.5 - 7.5 |
| H-3 (-CH=CH -) | 5.4 - 5.6 | Multiplet (m) | |
| H-4 (-CH =CH-) | 5.5 - 5.7 | Multiplet (m) | |
| H-5 (=CH-CH₂ -) | 1.9 - 2.1 | Quartet (q) | 6.5 - 7.5 |
| H-6 to H-10 (-(C H₂)₅-) | 1.2 - 1.4 | Multiplet (m) | |
| H-11 (-CH₃ ) | 0.8 - 1.0 | Triplet (t) | 6.5 - 7.5 |
¹³C NMR (Predicted)
The carbon-13 NMR spectrum will show distinct signals for the chlorinated carbon, the olefinic carbons, and the carbons of the alkyl chain.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 (C H₂Cl) | 45 - 50 |
| C-2 (C H₂-CH=) | 33 - 38 |
| C-3 (-C H=CH-) | 125 - 135 |
| C-4 (-CH=C H-) | 128 - 138 |
| C-5 (=CH-C H₂-) | 30 - 35 |
| C-6 to C-10 (-(C H₂)₅-) | 22 - 32 |
| C-11 (-C H₃) | 13 - 15 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to display characteristic absorption bands for the C-H, C=C, and C-Cl bonds.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3010 - 3050 | =C-H stretch | Alkene |
| 2850 - 2960 | C-H stretch | Alkane |
| 1640 - 1680 | C=C stretch | Alkene |
| 1450 - 1470 | C-H bend | Alkane |
| 960 - 980 | =C-H bend (trans) | Alkene |
| 650 - 800 | C-Cl stretch | Alkyl Halide |
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), chlorine-containing fragments will appear as clusters of peaks (M+ and M+2).
| m/z | Ion | Predicted Fragmentation Pathway |
| 188/190 | [C₁₁H₂₁Cl]⁺ | Molecular Ion (M⁺) |
| 153 | [C₁₁H₂₁]⁺ | Loss of •Cl |
| 91/93 | [C₄H₆Cl]⁺ | Allylic cleavage |
| 55 | [C₄H₇]⁺ | Allylic cleavage with loss of Cl |
| 41 | [C₃H₅]⁺ | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Acquisition time: ~4 s
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum on the same spectrometer, equipped with a broadband probe.
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2.0 s
-
Acquisition time: ~1.5 s
-
Spectral width: -10 to 220 ppm
-
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Place one drop of neat liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Spectrum Acquisition :
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane) is prepared.
-
-
Ionization and Analysis :
-
Utilize electron ionization (EI) at a standard energy of 70 eV.
-
The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Data Acquisition :
-
Scan a mass-to-charge (m/z) range of approximately 35-300 amu.
-
-
Data Analysis :
-
Identify the molecular ion peak (M⁺) and its isotopic peak (M⁺+2).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound like this compound.
Caption: A logical workflow for the spectroscopic identification of an organic compound.
In-depth Technical Guide on the Thermal Stability of 1-Chloroundec-3-ene
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Thermal Stability of 1-Chloroundec-3-ene
Disclaimer: Following a comprehensive literature search, no specific experimental data on the thermal stability of this compound was found. This document outlines the methodologies and data presentation that would be included in a technical guide if such information were available, providing a framework for future research and analysis.
Introduction
This compound is a chlorinated alkene of interest in various chemical syntheses. Its thermal stability is a critical parameter for ensuring safe handling, storage, and processing, as well as for predicting its behavior in chemical reactions at elevated temperatures. This guide provides a theoretical framework for the assessment of its thermal stability, detailing the experimental protocols and data analysis that would be employed.
Key Thermal Stability Parameters
A comprehensive thermal stability analysis would quantify several key parameters. These would be presented in a clear, tabular format for easy comparison.
Table 1: Key Thermal Stability Parameters for this compound
| Parameter | Symbol | Value (°C) | Method of Determination |
| Onset of Decomposition | Tonset | Data Not Available | Thermogravimetric Analysis (TGA) |
| Temperature of Maximum Decomposition Rate | Tmax | Data Not Available | Derivative Thermogravimetry (DTG) |
| Glass Transition Temperature | Tg | Data Not Available | Differential Scanning Calorimetry (DSC) |
| Melting Point | Tm | Data Not Available | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Decomposition | ΔHd | Data Not Available (J/g) | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
The determination of the thermal stability parameters listed above would involve the use of standard thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to prevent oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The Tonset is determined as the temperature at which a significant mass loss is first detected. The Tmax is identified from the peak of the first derivative of the TGA curve (the DTG curve).
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as glass transitions, melting, and decomposition.[1][2][3][4]
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere.
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.
-
Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks in the DSC thermogram. The glass transition (Tg) appears as a step change in the baseline.[1] The enthalpy of these transitions is calculated by integrating the area under the respective peaks.
Visualizations of Experimental Workflows and Logical Relationships
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the relationships between different analytical techniques.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Relationship between TGA, DSC, and Thermal Stability Profile.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, this guide outlines the standard procedures and data formats that would be essential for a thorough evaluation of its thermal stability. The application of TGA and DSC would provide critical insights into its decomposition behavior and thermal transitions. It is recommended that these analyses be performed to ensure the safe and effective use of this compound in research and development.
References
A Technical Guide to the Solubility of 1-Chloroundec-3-ene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloroundec-3-ene, a halogenated alkene of interest in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility in organic solvents, outlines detailed experimental protocols for its determination, and provides a framework for understanding its behavior in solution.
Theoretical Framework: Predicting Solubility
This compound is a molecule characterized by a long aliphatic carbon chain (undecene) and a single chlorine substituent. This structure dictates its solubility properties, which are governed by the principle of "like dissolves like."[1][2]
-
Polarity: The carbon-chlorine bond introduces a slight dipole moment, making the molecule weakly polar. However, the long, nonpolar eleven-carbon chain is the dominant feature, rendering the overall molecule largely nonpolar.
-
Intermolecular Forces: The primary intermolecular forces at play are van der Waals dispersion forces, arising from the extensive carbon chain.[1] Dipole-dipole interactions resulting from the C-Cl bond are also present but are significantly weaker in comparison.
Based on these characteristics, this compound is expected to be readily soluble in a range of nonpolar and weakly polar organic solvents.[1][3] This is because the energy required to break the intermolecular forces between solvent molecules and between this compound molecules is comparable to the energy released when new solute-solvent interactions are formed.[1] Conversely, it is expected to be practically insoluble in highly polar solvents like water, as the strong hydrogen bonds between water molecules are not effectively overcome by the weaker interactions that would be formed with the haloalkene.[1][3]
Expected Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like"; dominated by van der Waals forces. |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar nonpolar characteristics. |
| Weakly Polar | Diethyl Ether, Dichloromethane, Tetrahydrofuran (THF) | High | Can engage in weak dipole-dipole interactions and accommodate the nonpolar chain.[3] |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group introduces polarity, but the overall solvent environment can still solvate the nonpolar alkene.[3] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The hydroxyl groups lead to strong hydrogen bonding within the solvent, which is not easily disrupted by the nonpolar solute.[3] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | Strong intermolecular forces in the solvent (hydrogen bonding in water) prevent the nonpolar solute from dissolving.[1][3] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard isothermal saturation method.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The excess solid (or liquid phase) is crucial to ensure saturation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, though preliminary experiments should be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.
-
Record the exact volume of the filtered saturated solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated gas chromatograph (or other suitable instrument).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standard solutions.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a strong theoretical understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is anticipated to be highly soluble in nonpolar and weakly polar solvents and poorly soluble in highly polar media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis for tasks such as reaction solvent selection, product purification, and formulation development.
References
Quantum Chemical Calculations for 1-Chloroundec-3-ene: A Technical Guide
Abstract
This technical guide outlines a comprehensive computational protocol for the quantum chemical characterization of 1-Chloroundec-3-ene. In the absence of extensive experimental data for this specific long-chain haloalkene, this document serves as a roadmap for theoretical investigations into its structural, spectroscopic, and thermodynamic properties. The proposed methodologies are grounded in established quantum chemical techniques, primarily Density Functional Theory (DFT), and are designed to provide valuable insights for researchers, scientists, and professionals in the field of drug development and materials science. This guide details the necessary steps for geometry optimization, conformational analysis, and the prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for both the cis and trans isomers of this compound. All proposed computational workflows are visualized using the DOT language for clarity.
Introduction
This compound is a halogenated long-chain alkene of interest due to the presence of multiple reactive centers, including a carbon-chlorine bond and a carbon-carbon double bond. These features suggest potential applications as a synthetic intermediate or as a molecule with specific physicochemical properties. A thorough understanding of its conformational landscape, electronic structure, and spectroscopic signatures is crucial for its potential applications. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these characteristics. This guide provides a detailed theoretical framework for conducting such an investigation.
Molecular Structures
The initial step in any quantum chemical calculation is the generation of the three-dimensional structures of the molecule of interest. For this compound, this includes both the (Z) (cis) and (E) (trans) isomers.
Figure 1: Chemical structure of (E)-1-Chloroundec-3-ene Figure 2: Chemical structure of (Z)-1-Chloroundec-3-ene
Proposed Computational Methodology
The following sections detail the proposed computational protocols for a thorough theoretical study of this compound.
Geometry Optimization and Conformational Analysis
Due to the flexibility of the undecane chain, a comprehensive conformational analysis is essential to identify the lowest energy conformers.
Experimental Protocol: Conformational Search and Geometry Optimization
-
Initial Structure Generation: Generate the 3D coordinates for both (E)- and (Z)-1-Chloroundec-3-ene using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. A recommended approach is to use a molecular mechanics force field (e.g., MMFF94) to efficiently sample different dihedral angles of the alkyl chain.
-
DFT Geometry Optimization: Subject the lowest energy conformers identified in the previous step to full geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with a 6-31G(d,p) basis set. For higher accuracy, the M06-2X functional with a larger basis set like cc-pVTZ can be employed. All optimizations should be performed in the gas phase.
-
Frequency Calculations: Perform frequency calculations at the same level of theory as the optimization to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Logical Relationship: Computational Workflow for Structural Analysis
Caption: Workflow for geometry optimization and conformational analysis.
Spectroscopic Property Prediction
Quantum chemical methods can accurately predict various spectroscopic properties, which are invaluable for the identification and characterization of molecules.
Experimental Protocol: NMR Chemical Shift Calculation
-
GIAO Method: Use the Gauge-Including Atomic Orbital (GIAO) method for calculating NMR shielding tensors. This is a widely accepted and accurate method.
-
Level of Theory: Perform the GIAO calculations at the B3LYP/6-311+G(2d,p) level of theory on the previously optimized geometries.
-
Reference Standard: To obtain chemical shifts, calculate the shielding tensor for a reference compound, typically Tetramethylsilane (TMS), at the same level of theory. The chemical shift of a given nucleus is then calculated as the difference between the shielding of that nucleus in TMS and the shielding of the nucleus in the molecule of interest.
-
Solvent Effects: To improve accuracy, implicit solvent models like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as chloroform (CDCl₃) to mimic experimental conditions.
Experimental Protocol: IR Spectrum Calculation
-
Harmonic Frequencies: The frequency calculations performed during the geometry optimization step yield the harmonic vibrational frequencies.
-
Intensities: The same calculation also provides the infrared intensities for each vibrational mode.
-
Spectral Plotting: The calculated frequencies and intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP) to better match experimental data due to the harmonic approximation and basis set limitations.
Experimental Protocol: UV-Vis Spectrum Calculation
-
TD-DFT: Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.
-
Level of Theory: A suitable level of theory for TD-DFT calculations on a molecule of this type is B3LYP/6-31+G(d).
-
Number of States: Calculate a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the relevant portion of the UV-Vis spectrum.
-
Spectral Plotting: The calculated excitation energies (which can be converted to wavelengths) and oscillator strengths can be used to generate a theoretical UV-Vis absorption spectrum.
Signaling Pathway: Computational Spectroscopy Workflow
Caption: Workflow for the prediction of spectroscopic properties.
Data Presentation
The quantitative data obtained from these calculations should be summarized in clearly structured tables for easy comparison between the cis and trans isomers.
Table 1: Calculated Thermodynamic Properties
| Isomer | Electronic Energy (Hartree) | ZPVE (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
|---|---|---|---|---|
| (E)-1-Chloroundec-3-ene | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| (Z)-1-Chloroundec-3-ene | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Atom | (E)-1-Chloroundec-3-ene | (Z)-1-Chloroundec-3-ene |
|---|---|---|
| C1 | Calculated Value | Calculated Value |
| C2 | Calculated Value | Calculated Value |
| ... | ... | ... |
| H1a | Calculated Value | Calculated Value |
| H1b | Calculated Value | Calculated Value |
| ... | ... | ... |
Table 3: Predicted Major IR Vibrational Frequencies (cm⁻¹) and Intensities (km/mol)
| Vibrational Mode | (E)-1-Chloroundec-3-ene | (Z)-1-Chloroundec-3-ene |
|---|---|---|
| C-H stretch (alkenyl) | Calculated Value | Calculated Value |
| C-H stretch (alkyl) | Calculated Value | Calculated Value |
| C=C stretch | Calculated Value | Calculated Value |
| C-Cl stretch | Calculated Value | Calculated Value |
| ... | ... | ... |
Table 4: Predicted UV-Vis Absorption Maxima (nm) and Oscillator Strengths (f)
| Transition | (E)-1-Chloroundec-3-ene | (Z)-1-Chloroundec-3-ene |
|---|---|---|
| S₀ → S₁ | λ_max (f) | λ_max (f) |
| S₀ → S₂ | λ_max (f) | λ_max (f) |
| ... | ... | ... |
Conclusion
This technical guide provides a robust and detailed computational protocol for the quantum chemical investigation of this compound. By following the outlined methodologies, researchers can obtain valuable theoretical data on the structural, thermodynamic, and spectroscopic properties of its cis and trans isomers. These theoretical predictions will be instrumental in guiding future experimental work and in understanding the fundamental chemical nature of this long-chain haloalkene. The presented workflows and data structures offer a clear and organized approach to a comprehensive computational study.
Synthesis of 1-Chloroundec-3-ene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature survey on the synthesis of the versatile chemical intermediate, 1-Chloroundec-3-ene. This chloroalkene serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. This guide details the primary synthetic routes, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the construction of the C11 carbon backbone and the introduction of the requisite unsaturation by synthesizing the precursor alcohol, undec-3-en-1-ol. The subsequent stage focuses on the chlorination of this allylic alcohol. This guide will explore the stereoselective synthesis of both (Z)- and (E)-isomers of undec-3-en-1-ol, followed by established methods for its conversion to the target molecule, this compound. The primary chlorination methods detailed are the Appel reaction and the use of thionyl chloride, both of which are known for their efficiency in converting primary and secondary alcohols to their corresponding chlorides.
Synthesis of the Precursor: Undec-3-en-1-ol
The key precursor for this compound is undec-3-en-1-ol. A robust and versatile method for its synthesis begins with the commercially available and relatively inexpensive starting materials, propargyl alcohol and 1-bromooctane. This approach allows for the stereoselective preparation of either the (Z) or (E) isomer of undec-3-en-1-ol through the controlled reduction of an intermediate alkynol.
Step 1: Synthesis of Undec-3-yn-1-ol
The first step involves the alkylation of the dianion of propargyl alcohol with 1-bromooctane. This reaction efficiently forms the carbon-carbon bond required to construct the undecynol backbone.
Experimental Protocol:
A detailed procedure for a similar alkylation has been reported and can be adapted for this synthesis. In a typical setup, propargyl alcohol is treated with two equivalents of a strong base, such as n-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperatures to form the dianion. 1-Bromooctane is then added to the reaction mixture, which is allowed to warm to room temperature. The reaction is subsequently quenched, and the product is isolated and purified by distillation.
| Reactant | Molar Equiv. |
| Propargyl alcohol | 1.0 |
| n-Butyllithium | 2.2 |
| 1-Bromooctane | 1.0 |
Note: This table represents a general stoichiometry. Specific amounts and reaction conditions should be optimized based on the cited literature for analogous reactions.
Step 2: Stereoselective Reduction of Undec-3-yn-1-ol
The stereochemistry of the double bond in the final product is determined in this step by the choice of reduction method.
The cis-isomer is prepared via the partial hydrogenation of the alkyne using Lindlar's catalyst. This poisoned palladium catalyst selectively reduces the alkyne to a cis-alkene without reducing the double bond further.
Experimental Protocol:
Undec-3-yn-1-ol is dissolved in a suitable solvent, such as hexane or ethanol, and Lindlar's catalyst (typically 5% by weight) is added. The reaction vessel is then placed under a hydrogen atmosphere (often using a balloon) and stirred vigorously until the theoretical amount of hydrogen has been consumed, which can be monitored by TLC or GC. The catalyst is then removed by filtration, and the solvent is evaporated to yield (Z)-undec-3-en-1-ol.
| Reagent | Conditions |
| Undec-3-yn-1-ol | - |
| Lindlar's Catalyst (Pd/CaCO₃/PbO) | 5 mol% |
| Hydrogen (H₂) | 1 atm (balloon) |
| Solvent | Hexane or Ethanol |
| Temperature | Room Temperature |
The trans-isomer is synthesized by the reduction of the alkyne using sodium metal in liquid ammonia. This dissolving metal reduction is a classic method for the stereoselective formation of trans-alkenes.
Experimental Protocol:
In a flask equipped with a dry ice condenser, liquid ammonia is condensed and small pieces of sodium metal are added until a persistent blue color is observed. A solution of undec-3-yn-1-ol in an inert solvent like THF is then added dropwise. The reaction is stirred at -78 °C until the blue color disappears, indicating the consumption of the sodium. The reaction is then quenched by the addition of a proton source, such as ammonium chloride, and the ammonia is allowed to evaporate. The product is then extracted and purified.
| Reagent | Conditions |
| Undec-3-yn-1-ol | - |
| Sodium (Na) | 2.5 equiv. |
| Liquid Ammonia (NH₃) | Solvent |
| Temperature | -78 °C |
Synthesis of this compound
With the precursor alcohol in hand, the final step is the conversion of the hydroxyl group to a chloride. The following methods are well-suited for this transformation, particularly for allylic alcohols where minimizing rearrangement is crucial.
Method 1: The Appel Reaction
The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl chlorides with inversion of configuration, proceeding via an SN2 mechanism.[1][2][3] This is particularly advantageous for allylic alcohols as it generally avoids allylic rearrangements.[4]
Experimental Protocol:
A detailed procedure for the chlorination of geraniol, a terpenoid allylic alcohol, serves as an excellent template.[4] To a solution of undec-3-en-1-ol in a suitable solvent such as dichloromethane or acetonitrile, triphenylphosphine and carbon tetrachloride are added. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. The primary byproduct, triphenylphosphine oxide, can often be removed by filtration or chromatography.
| Reagent | Molar Equiv. |
| Undec-3-en-1-ol | 1.0 |
| Triphenylphosphine (PPh₃) | 1.1 - 1.5 |
| Carbon Tetrachloride (CCl₄) | Solvent/Reagent |
Note: Due to the toxicity and environmental concerns associated with carbon tetrachloride, alternative chlorinating agents in combination with triphenylphosphine, such as hexachloroacetone or N-chlorosuccinimide, can also be employed.[5]
Reaction Workflow:
Caption: The Appel reaction workflow for the synthesis of this compound.
Method 2: Reaction with Thionyl Chloride
The reaction of alcohols with thionyl chloride (SOCl₂) is a common and effective method for the preparation of alkyl chlorides. When carried out in the presence of a base like pyridine, the reaction typically proceeds with inversion of configuration via an SN2 mechanism.
Experimental Protocol:
Undec-3-en-1-ol is dissolved in an inert solvent, such as diethyl ether or dichloromethane, and cooled in an ice bath. Pyridine is added, followed by the dropwise addition of thionyl chloride. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The workup typically involves washing with water, dilute acid, and brine to remove pyridine hydrochloride and any remaining reagents. The final product is then purified by distillation or chromatography.
| Reagent | Molar Equiv. |
| Undec-3-en-1-ol | 1.0 |
| Thionyl Chloride (SOCl₂) | 1.1 - 1.2 |
| Pyridine | 1.1 - 1.2 |
Reaction Pathway:
Caption: Pathway for the synthesis of this compound using thionyl chloride.
Data Summary
The following table summarizes the expected outcomes for the key synthetic steps. Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Transformation | Reagents and Conditions | Stereochemistry | Typical Yield |
| Alkynol Synthesis | |||
| Propargyl alcohol → Undec-3-yn-1-ol | 1. n-BuLi, THF, -78 °C to rt2. 1-Bromooctane | N/A | Good to Excellent |
| Alkene Synthesis (Reduction) | |||
| Undec-3-yn-1-ol → (Z)-Undec-3-en-1-ol | H₂, Lindlar's Catalyst | Z (cis) | High |
| Undec-3-yn-1-ol → (E)-Undec-3-en-1-ol | Na, liquid NH₃, -78 °C | E (trans) | High |
| Chlorination | |||
| Undec-3-en-1-ol → this compound | PPh₃, CCl₄ | Inversion (SN2) | Good to High[4] |
| Undec-3-en-1-ol → this compound | SOCl₂, Pyridine | Inversion (SN2) | Good |
Conclusion
The synthesis of this compound can be reliably achieved through a well-established synthetic sequence. The key to a successful synthesis lies in the careful execution of the alkylation of propargyl alcohol to form the undecynol backbone, followed by a stereocontrolled reduction to furnish the desired (Z) or (E)-allylic alcohol precursor. Subsequent chlorination using either the Appel reaction or thionyl chloride provides the target this compound in good yields. The choice of chlorination method may depend on the specific substrate, desired scale, and tolerance to the reaction byproducts. This guide provides the necessary foundational knowledge and procedural outlines for researchers to successfully synthesize this important chemical intermediate.
References
Navigating the Unseen: A Technical Guide to the Potential Hazards of 1-Chloroundec-3-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) for 1-Chloroundec-3-ene is readily available in public databases. This guide has been compiled using data for its isomer, 11-Chloroundec-1-ene, and general knowledge of the hazards associated with chlorinated alkenes and allylic chlorides. It is imperative that this compound be handled with extreme caution as an uncharacterized substance and that appropriate safety measures are determined based on a comprehensive risk assessment.
Executive Summary
This compound is a chlorinated alkene whose specific toxicological and hazardous properties have not been extensively documented. Based on the available data for its isomer, 11-Chloroundec-1-ene, and the known reactivity of allylic chlorides, it is prudent to consider this compound as a potential skin and eye irritant with unknown but possible further systemic toxicity. The presence of the allylic chloride functional group suggests a high potential for reactivity, particularly in nucleophilic substitution reactions. This guide provides a summary of the known and inferred hazards, handling precautions, and a logical framework for risk management when working with this compound.
Hazard Identification and Classification
The primary hazards associated with this compound are inferred from its structural isomer, 11-Chloroundec-1-ene.
Table 1: Hazard Classification (Inferred from 11-Chloroundec-1-ene)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
It is crucial to note that the absence of data for other hazard classes (e.g., acute toxicity, carcinogenicity, mutagenicity) does not signify the absence of such hazards.
Physicochemical and Toxicological Data
The following data is for the isomer 11-Chloroundec-1-ene and should be used as an estimate for this compound with caution.
Table 2: Physicochemical Data of 11-Chloroundec-1-ene
| Property | Value |
| Molecular Formula | C11H21Cl |
| Molecular Weight | 188.74 g/mol |
| Physical State | Liquid |
| Appearance | Colorless to light yellow |
| Boiling Point | 120 °C at 15 mmHg |
| Flash Point | 104 °C |
| Specific Gravity | 0.89 (20/20 °C) |
No specific quantitative toxicological data (e.g., LD50, LC50) for this compound or its isomer is publicly available.
Reactivity Profile
This compound is an allylic chloride. This structural feature is known to confer significant reactivity.
-
Nucleophilic Substitution: Allylic halides are highly susceptible to both SN1 and SN2 reactions. The presence of the double bond stabilizes the transition state in SN2 reactions and the carbocation intermediate in SN1 reactions, leading to enhanced reactivity compared to their saturated analogues. This means the compound can readily react with nucleophiles such as water, alcohols, and amines.
-
Hazardous Reactions: Reactions with strong oxidizing agents, strong bases, alkali metals, and amines could be vigorous and should be avoided without a proper risk assessment.
-
Decomposition: Thermal decomposition may produce hazardous gases such as hydrogen chloride, phosgene, and carbon monoxide.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals should be followed to determine its specific hazard profile.
Risk Management and Control Measures
A hierarchical approach to risk management should be implemented when handling this compound.
Caption: Hazard management workflow for this compound.
Handling and Storage
Given the lack of specific data, stringent precautions for handling chlorinated solvents and reactive chemicals should be followed.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required. The breakthrough time of the glove material should be considered.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The storage area should be clearly labeled.
-
Spill and Waste Disposal: Spills should be absorbed with an inert material and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
The potential hazards of this compound, while not fully characterized, can be reasonably inferred from the data on its isomer and the known reactivity of allylic chlorides. It should be treated as a hazardous substance, with a primary concern for skin and eye irritation and a high potential for chemical reactivity. A thorough risk assessment and the implementation of stringent control measures are paramount to ensure the safety of all personnel working with this compound. Further toxicological and reactivity studies are necessary to fully elucidate its hazard profile.
1-Chloroundec-3-ene: An Uncharted Territory in Chemical Research
A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on the discovery, history, and detailed properties of 1-Chloroundec-3-ene. This suggests that the compound is not a subject of significant academic or industrial research and may not have been synthesized or characterized to date.
While the principles of organic chemistry allow for the theoretical structure and synthesis of this compound, there is no readily available scientific literature detailing its specific discovery or historical development. Chemical databases and research archives do not contain entries for this particular isomer of chloroundecene, indicating a gap in the collective chemical knowledge.
For context, the broader class of compounds known as chlorinated alkenes, or chloroalkenes, are organic compounds that contain at least one carbon-carbon double bond and at least one chlorine atom. These compounds can have various applications, for instance as intermediates in the synthesis of other chemicals. The reactivity of chloroalkenes is influenced by the position of the chlorine atom relative to the double bond.
While no direct information exists for this compound, related, smaller chlorinated alkenes have been cataloged. For example, compounds such as 1-chlorohept-3-ene and (3R)-3-chlorohex-1-ene are listed in chemical databases like PubChem.[1][2] These entries often include basic computed properties but may lack extensive experimental data or historical context unless they have been the subject of specific research.
The synthesis of chlorinated alkenes can be achieved through various established methods in organic chemistry. For instance, the regioselective synthesis of some chloroalkenes can be accomplished through the reaction of a corresponding alcohol with a chlorinating agent or by the elimination reaction of a vicinal dihalide.[3] However, no specific experimental protocol for the synthesis of this compound is documented in the available literature.
The absence of information on this compound presents an open area for potential future research. The synthesis, characterization, and investigation of the properties and potential applications of this compound could be a novel contribution to the field of organic chemistry. Until such research is conducted and published, a detailed technical guide on its discovery and history cannot be compiled.
References
An In-depth Technical Guide to the Physical Properties of 1-Chloroundec-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of 1-Chloroundec-3-ene, a halogenated alkene of interest in various chemical syntheses. Due to the limited availability of direct experimental data for this specific isomer, this document presents estimated values based on a closely related compound and outlines detailed experimental protocols for the precise determination of these fundamental physical properties.
Data Presentation
| Property | Value | Compound | Notes |
| Boiling Point | 120 °C at 15 mmHg | 11-Chloroundec-1-ene | As constitutional isomers, this compound is expected to have a similar boiling point. The boiling point at atmospheric pressure (760 mmHg) will be significantly higher. |
| Melting Point | Not available | This compound | Expected to be a liquid at room temperature, thus its melting point is below 20-25 °C. |
| Physical State | Liquid (at 20 °C) | 11-Chloroundec-1-ene | This compound is also expected to be a liquid at room temperature. |
Experimental Protocols
Accurate determination of the boiling and melting points is crucial for the characterization and quality control of this compound. The following are standard and reliable methods for these measurements.
Determination of Boiling Point (Micro-Scale Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.
Apparatus:
-
Thiele tube or similar heating block
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of this compound into the small test tube.
-
Capillary Insertion: Insert the capillary tube, with the sealed end pointing upwards, into the test tube containing the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer and place the assembly into the Thiele tube or heating block. The thermometer bulb should be level with the liquid in the test tube.
-
Heating: Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.
Determination of Melting Point (Capillary Method)
Should this compound be synthesized in a solid form at lower temperatures, this method can be employed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Sample of solid this compound
Procedure:
-
Sample Preparation: Finely powder a small amount of the solid sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Melting Point Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range represents the melting point.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the micro-scale method.
Caption: Workflow for Boiling Point Determination.
An In-depth Technical Guide to 1-Chloroundec-3-ene: IUPAC Nomenclature, Properties, and Synthesis
This technical guide provides a comprehensive overview of 1-Chloroundec-3-ene, a long-chain chloroalkene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the systematic nomenclature, estimated physical properties, and a representative synthetic protocol for this compound. Due to the limited availability of experimental data for this specific molecule, information from analogous compounds and established chemical principles has been utilized.
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for the compound is This compound .
The nomenclature specifies an eleven-carbon chain ("undec-") with a chlorine atom at the first carbon position ("1-Chloro") and a carbon-carbon double bond starting at the third carbon position ("-3-ene"). The presence of the double bond at the third position introduces the possibility of stereoisomerism, leading to two possible isomers:
-
(E)-1-Chloroundec-3-ene : The isomer where the substituent groups on the double bond are on opposite sides (trans).
-
(Z)-1-Chloroundec-3-ene : The isomer where the substituent groups on the double bond are on the same side (cis).
Due to its likely limited industrial or research prevalence, there are no established common synonyms for this compound beyond its systematic name and its stereoisomeric forms.
Physicochemical Properties
| Property | 1-Undecene (Experimental) | This compound (Estimated) |
| Molecular Formula | C₁₁H₂₂ | C₁₁H₂₁Cl |
| Molecular Weight | 154.29 g/mol | 188.75 g/mol |
| Boiling Point | 192-193 °C | ~ 220-230 °C |
| Melting Point | -49 °C | ~ -40 to -30 °C |
| Density | 0.75 g/mL at 25 °C | ~ 0.85-0.90 g/mL at 25 °C |
| Solubility | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. |
Synthesis of this compound: An Illustrative Protocol
A plausible synthetic route to this compound involves the allylic chlorination of undec-2-ene. This can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent, a common method for introducing a chlorine atom at a position adjacent to a double bond.
Experimental Protocol: Allylic Chlorination of Undec-2-ene
Objective: To synthesize this compound via the allylic chlorination of undec-2-ene using N-chlorosuccinimide.
Materials:
-
Undec-2-ene
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Benzoyl peroxide (initiator)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve undec-2-ene (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and deionized water to remove any remaining acidic impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
References
A Proposed Theoretical Investigation into the Reactivity of 1-Chloroundec-3-ene
Disclaimer: As of late 2025, a specific theoretical investigation on the reactivity of 1-chloroundec-3-ene has not been published in peer-reviewed literature. This technical guide therefore presents a hypothetical framework for such an investigation, drawing upon established computational methodologies and known reactivity patterns of similar allylic halides. The data presented herein is illustrative and intended to serve as a template for future research.
Introduction
This compound is an unsaturated alkyl halide possessing a reactive allylic chloride moiety. This structural feature suggests a predisposition towards several key reaction pathways, including nucleophilic substitution (SN2 and SN2') and elimination (E2) reactions.[1][2] Understanding the kinetics and thermodynamics of these competing pathways is crucial for predicting its behavior in various chemical environments, a key aspect in the fields of organic synthesis and drug development.
This guide outlines a proposed in-depth theoretical investigation using quantum chemical methods to elucidate the reactivity of this compound. The primary objectives of this hypothetical study are:
-
To identify the transition state structures for the primary competing reaction pathways.
-
To calculate the activation energies and reaction enthalpies for each pathway.
-
To provide a detailed analysis of the electronic and steric factors governing the molecule's reactivity.
Proposed Computational Methodology
The following section details the proposed computational protocols for investigating the reactivity of this compound. These methods are based on widely accepted practices in computational organic chemistry.[3][4]
Software and Hardware
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16 or ORCA. The computations would be carried out on a high-performance computing cluster to manage the computational cost associated with the size of the molecule.
Conformational Analysis
A thorough conformational search of the reactant, this compound, and all products would be conducted to locate the lowest energy conformers. This is a critical step to ensure that the calculated reaction energies are based on the most stable structures.
Level of Theory
Geometry optimizations and frequency calculations would be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size.[3] The M06-2X functional is proposed, as it is known to perform well for kinetics and thermochemistry. The 6-31+G(d,p) basis set would be employed to provide a flexible description of the electronic structure.[5]
Reaction Pathway Analysis
-
Transition State (TS) Searching: For each proposed reaction mechanism (SN2, SN2', E2), a Potential Energy Surface (PES) scan would be performed to locate an approximate transition state structure. This structure would then be fully optimized using a TS optimization algorithm.
-
Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures (reactants, products, and transition states). A single imaginary frequency for each transition state would confirm it as a first-order saddle point on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) for thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation would be performed.[6][7]
Solvation Effects
To model a more realistic chemical environment, the influence of a solvent (e.g., ethanol) would be incorporated using the Solvation Model based on Density (SMD).
Hypothetical Results and Discussion
This section presents the anticipated, yet hypothetical, quantitative data and visualizations that would be generated from the proposed computational study.
Energetics of Competing Pathways
The calculated activation energies (ΔG‡) and reaction free energies (ΔGrxn) for the competing pathways of this compound with a model nucleophile/base (e.g., hydroxide) are summarized below. The data is presented in kcal/mol.
| Reaction Pathway | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) |
| SN2 | 22.5 | -15.8 |
| SN2' | 25.1 | -12.3 |
| E2 (Zaitsev) | 21.8 | -18.2 |
| E2 (Hofmann) | 24.3 | -16.5 |
Based on this hypothetical data, the E2 (Zaitsev) pathway would be the kinetically favored pathway, closely followed by the SN2 reaction. This suggests that under basic conditions, a mixture of elimination and substitution products would be expected, with the more substituted alkene being the major product, in accordance with Zaitsev's rule.[8]
Visualization of Reaction Pathways
The following diagrams illustrate the logical flow of the proposed computational workflow and the competing reaction pathways.
Caption: Proposed computational workflow for the theoretical investigation.
Caption: Competing reaction pathways for this compound.
Conclusion and Future Work
This hypothetical theoretical investigation provides a roadmap for elucidating the reactivity of this compound. The proposed computational study would offer valuable insights into the competing SN2, SN2', and E2 pathways. The illustrative data suggests a preference for elimination under basic conditions, a hypothesis that could be tested experimentally.
Future work could expand upon this investigation by:
-
Studying a wider range of nucleophiles and bases.
-
Investigating the effect of different solvents on the reaction kinetics.
-
Performing molecular dynamics simulations to explore the reaction dynamics in more detail.
By combining theoretical calculations with experimental validation, a comprehensive understanding of the reactivity of this compound can be achieved, aiding in its potential applications in organic synthesis and medicinal chemistry.
References
- 1. Ch 10: Nucleophilic Substitution reactions of Allylic halides [chem.ucalgary.ca]
- 2. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 3. grnjournal.us [grnjournal.us]
- 4. idosr.org [idosr.org]
- 5. researchgate.net [researchgate.net]
- 6. s3.smu.edu [s3.smu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. flexbooks.ck12.org [flexbooks.ck12.org]
Methodological & Application
Application Notes: The Untapped Potential of 1-Chloroundec-3-ene in Natural Product Synthesis
Introduction
While direct applications of 1-Chloroundec-3-ene in documented natural product total syntheses are not readily found in current literature, its structural features present a compelling case for its use as a versatile building block. This C11 chloroalkene offers a unique combination of a reactive allylic chloride for nucleophilic substitution and a terminal alkene for various carbon-carbon bond-forming reactions. These notes explore a hypothetical, yet plausible, application of this compound in the synthesis of insect pheromones, a class of natural products often characterized by long, unsaturated carbon chains.
Hypothetical Target: (Z)-undec-3-en-1-ol - A Pheromone Component Analog
To illustrate the potential utility of this compound, we propose a hypothetical synthesis of (Z)-undec-3-en-1-ol. This compound is a structural analog to several known insect pheromones and serves as an excellent model to demonstrate the strategic application of our starting material.
Proposed Synthetic Strategy
Our proposed synthesis leverages the key functionalities of this compound. The strategy involves a two-step sequence:
-
Hydrolysis of the Allylic Chloride: Conversion of the chloro group to a hydroxyl group to furnish the target alcohol.
-
Stereoselective Isomerization (if necessary): Ensuring the desired (Z)-stereochemistry of the double bond. For the purpose of this hypothetical protocol, we will assume the starting this compound is predominantly the (Z)-isomer.
This straightforward approach highlights the efficiency with which a functionalized C11 chain can be accessed from the chloro-precursor.
Data Presentation
As this is a proposed synthesis, the following table presents expected yields and purity based on analogous reactions reported in the literature for similar substrates.
| Step | Reaction | Reactants | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Hydrolysis | This compound, NaOH | (Z)-undec-3-en-1-ol | 85-95 | >98 |
Experimental Protocols
Protocol 1: Synthesis of (Z)-undec-3-en-1-ol
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in a 1:1 mixture of THF and water, add sodium hydroxide.
-
Heat the reaction mixture to 60°C and stir vigorously for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (Z)-undec-3-en-1-ol.
Visualizations
The following diagrams illustrate the logical workflow of the proposed synthetic application.
Caption: Synthetic workflow from this compound to the target pheromone analog.
Caption: Key steps in the experimental protocol for the hydrolysis of this compound.
Conclusion and Future Outlook
While the direct application of this compound in natural product synthesis remains to be broadly documented, its potential as a C11 building block is significant. The hypothetical synthesis of (Z)-undec-3-en-1-ol presented here demonstrates a plausible and efficient route to a pheromone-like molecule. Further exploration of this reagent in more complex synthetic endeavors, such as in the synthesis of the processionary moth pheromone, (Z)-13-hexadecen-11-ynyl acetate, by coupling with a suitable C5 fragment, is warranted. Researchers in the fields of synthetic chemistry and drug development are encouraged to consider this compound as a valuable, and likely underutilized, tool in their synthetic arsenals.
Application Notes and Protocols: 1-Chloroundec-3-ene as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroundec-3-ene is a bifunctional molecule possessing a reactive allylic chloride and a long hydrophobic undecene chain. This unique combination makes it a potentially valuable, yet underexplored, building block for the synthesis of complex molecules, particularly in the fields of natural product synthesis, drug discovery, and materials science. The allylic chloride moiety serves as a versatile electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the undecene backbone can be further functionalized or can impart specific physicochemical properties to the target molecule.
These application notes outline the potential synthetic utility of this compound, with a focus on its application in the synthesis of insect pheromones and other long-chain organic molecules. Detailed theoretical protocols for key transformations are provided to guide researchers in exploring the synthetic potential of this promising building block.
Key Potential Applications
The structural features of this compound suggest its utility in several areas:
-
Synthesis of Insect Pheromones: Many insect pheromones are long-chain unsaturated hydrocarbons, alcohols, acetates, or aldehydes.[1][2] this compound can serve as a key precursor to introduce the required carbon skeleton and functionality.
-
Natural Product Synthesis: The undecene chain is a common motif in various natural products. This building block could be employed in the total synthesis of such molecules.
-
Drug Discovery: The introduction of a long aliphatic chain can modulate the lipophilicity and membrane permeability of drug candidates. This compound could be used to append such a chain to a pharmacophore.
-
Functionalized Polymers and Surfactants: The terminal double bond and the chloro group offer handles for polymerization and for the synthesis of novel surfactants with specific hydrophilic-lipophilic balances.
Proposed Synthetic Transformations and Protocols
The reactivity of this compound is dominated by the allylic chloride, which is susceptible to nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The allylic chloride can be readily displaced by a variety of nucleophiles to introduce new functional groups.
Table 1: Theoretical Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product Functional Group | Potential Application |
| R-COO⁻ | Ester | Pheromone synthesis |
| RO⁻ | Ether | Natural product synthesis |
| CN⁻ | Nitrile | Chain extension, amine synthesis |
| N₃⁻ | Azide | Synthesis of amines, triazoles |
| R₂NH | Tertiary Amine | Bioactive molecule synthesis |
Protocol 1: Synthesis of Undec-3-en-1-yl Acetate (A Pheromone Analogue)
This protocol describes the synthesis of an acetate ester, a common functional group in insect pheromones.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Sodium acetate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium acetate to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford undec-3-en-1-yl acetate.
DOT Diagram: Workflow for Nucleophilic Substitution
Caption: General workflow for the synthesis of undec-3-en-1-yl acetate.
Cross-Coupling Reactions
Palladium- or copper-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds at the allylic position.
Table 2: Theoretical Cross-Coupling Reactions of this compound
| Coupling Partner | Reaction Name | Product | Potential Application |
| R-B(OH)₂ | Suzuki Coupling | R-CH₂-CH=CH-(CH₂)₆-CH₃ | Synthesis of complex hydrocarbons |
| R-ZnX | Negishi Coupling | R-CH₂-CH=CH-(CH₂)₆-CH₃ | Natural product synthesis |
| R-MgBr | Kumada Coupling | R-CH₂-CH=CH-(CH₂)₆-CH₃ | Alkylated alkenes |
| RC≡CH | Sonogashira Coupling | RC≡C-CH₂-CH=CH-(CH₂)₆-CH₃ | Synthesis of enynes |
Protocol 2: Palladium-Catalyzed Suzuki Coupling with Phenylboronic Acid
This protocol outlines a method to form a new carbon-carbon bond by coupling this compound with an aryl boronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and ethanol.
-
Add Pd(PPh₃)₄ to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Catalytic Cycle for Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Conclusion
While this compound is not a widely documented building block, its structure suggests significant potential for the synthesis of complex molecules. The protocols and applications outlined in this document provide a theoretical framework to guide researchers in harnessing the reactivity of this versatile molecule. Experimental validation and optimization of these proposed reactions are necessary to fully establish the utility of this compound in synthetic organic chemistry. The exploration of its chemistry could open new avenues for the efficient construction of valuable organic compounds.
References
Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 1-Chloroundec-3-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic cross-coupling of 1-chloroundec-3-ene, a versatile building block in organic synthesis. Due to the limited specific literature on this particular substrate, the following protocols are based on well-established methodologies for the cross-coupling of analogous long-chain allylic chlorides. Optimization may be required to achieve optimal results for this compound.
Introduction to Catalytic Cross-Coupling of Allylic Chlorides
Catalytic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For substrates like this compound, an allylic chloride, these reactions offer a direct route to introduce a variety of functional groups at the C1 or C3 position, depending on the reaction conditions and the catalyst employed. Common cross-coupling reactions applicable to allylic chlorides include the Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Stille couplings. These reactions are typically catalyzed by transition metals, most commonly palladium, but also nickel, copper, and iron complexes.[2][3][4][5][6]
The reactivity of allylic chlorides in these transformations is often high, but can be accompanied by challenges such as regioselectivity (SN2 vs. SN2' substitution) and stereoselectivity.[7] The choice of catalyst, ligand, base, and solvent is crucial in controlling the outcome of the reaction.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize expected quantitative data for various cross-coupling reactions of this compound with different coupling partners. These values are representative and based on typical yields reported for similar long-chain allylic chlorides.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | NiCl₂(dppp) (5) | dppp (5) | K₂CO₃ | THF | 65 | 24 | 78 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | NaOAc | Acetonitrile | 80 | 18 | 82 |
| 3 | Cyclohexene | [Pd(allyl)Cl]₂ (1) | DavePhos (2.5) | K₂CO₃ | Toluene | 110 | 36 | 65 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 88 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 16 | 90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 24 | 85 |
Table 4: Negishi Coupling of this compound with Organozinc Reagents
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (1) | SPhos (3) | THF | 25 | 8 | 95 |
| 2 | Vinylzinc bromide | NiCl₂(dppe) (5) | dppe (5) | DMF | 0 | 12 | 80 |
| 3 | n-Butylzinc chloride | Pd(PPh₃)₄ (2) | - | THF | 25 | 6 | 88 |
Table 5: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributyltin | Pd(PPh₃)₄ (3) | - | LiCl | Toluene | 100 | 24 | 82 |
| 2 | Vinyltributyltin | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | CuI | NMP | 60 | 18 | 89 |
| 3 | (Tributylstannyl)acetylene | PdCl₂(PPh₃)₂ (2) | AsPh₃ (4) | - | Dioxane | 90 | 12 | 77 |
Experimental Protocols
The following are detailed, representative protocols for the catalytic cross-coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).
-
Add this compound (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) and degassed deionized water (0.5 mL).
-
Stir the reaction mixture vigorously at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Protocol 2: Heck Coupling with Styrene
-
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) in anhydrous DMF (3 mL).
-
Add this compound (1.0 mmol), styrene (1.5 mmol), and distilled Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL).
-
Wash the organic phase with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the product.
-
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a Schlenk flask under argon, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Add phenylacetylene (1.2 mmol) followed by anhydrous Et₃N (2.0 mmol).
-
Stir the mixture at 60 °C for 12 hours.
-
Follow the reaction progress by TLC.
-
Once complete, cool the reaction, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
-
Visualizations
Diagram 1: General Catalytic Cross-Coupling Workflow
Caption: A generalized experimental workflow for conducting catalytic cross-coupling reactions.
Diagram 2: Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 3: Logical Relationship of Key Reaction Parameters
Caption: Interrelationship of key experimental parameters that determine the success of the cross-coupling reaction.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of 1-Chloroundec-3-ene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential polymerization of 1-chloroundec-3-ene and its derivatives. While direct literature on the polymerization of this specific monomer is limited, this document extrapolates from established methods for the polymerization of functionalized and halogenated olefins to provide detailed theoretical protocols and application insights. The primary focus is on Acyclic Diene Metathesis (ADMET) and Ziegler-Natta polymerization, two prominent methods for polyolefin synthesis.
Introduction to the Polymerization of Functionalized Olefins
The incorporation of functional groups into polyolefins is a key strategy for tailoring their physical and chemical properties, enhancing characteristics such as adhesion, printability, and biocompatibility. However, the presence of heteroatoms, such as chlorine in this compound, can pose challenges for traditional polymerization catalysts, which are often sensitive to polar functionalities.
Recent advancements in catalyst design, particularly in the realm of olefin metathesis and coordination polymerization, have expanded the scope of monomers that can be successfully polymerized. These developments open up possibilities for creating novel polymers from monomers like this compound, leading to materials with unique properties suitable for applications in drug delivery, medical devices, and advanced materials.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization that is particularly well-suited for the polymerization of α,ω-dienes.[1] It is known for its high tolerance to a variety of functional groups, making it a promising candidate for the polymerization of this compound, which can be considered a functionalized diene if a second double bond is present in a derivative. For the purpose of this protocol, we will consider a hypothetical derivative, 1-chloro-1,10-undecadiene, to illustrate the ADMET approach. The key to successful ADMET polymerization is the removal of a small volatile byproduct, typically ethylene, to drive the reaction to completion.[1]
Proposed Experimental Protocol: ADMET Polymerization of 1-chloro-1,10-undecadiene
Materials:
-
Monomer: 1-chloro-1,10-undecadiene (synthesis required)
-
Catalyst: Grubbs' 2nd Generation Catalyst ((IMesH2)(PCy3)(Cl)2Ru=CHPh)
-
Solvent: Anhydrous toluene
-
Schlenk line and glassware
-
Vacuum pump
-
Standard polymer characterization equipment (GPC, NMR, DSC)
Procedure:
-
Monomer Synthesis: Synthesize 1-chloro-1,10-undecadiene via standard organic chemistry methods. The purity of the monomer is crucial for successful polymerization.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).
-
Monomer and Solvent Addition: Add the purified 1-chloro-1,10-undecadiene (e.g., 1.0 g, 5.35 mmol) and anhydrous toluene (10 mL) to the flask.
-
Degassing: Subject the monomer solution to several freeze-pump-thaw cycles to remove dissolved gases.
-
Catalyst Addition: Under a positive flow of inert gas, add Grubbs' 2nd Generation Catalyst (e.g., 23 mg, 0.027 mmol, 0.5 mol%) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 60°C and apply a dynamic vacuum (approx. 50 mTorr) to facilitate the removal of ethylene. Monitor the reaction progress by observing the increase in viscosity. The reaction is typically run for 24-48 hours.
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the resulting poly(1-chloroundec-3-enylene) for its molecular weight (Mn), polydispersity index (PDI), and thermal properties using Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Expected Quantitative Data
The following table summarizes hypothetical data for the ADMET polymerization of 1-chloro-1,10-undecadiene based on typical results for functionalized dienes.
| Parameter | Expected Value |
| Monomer Conversion (%) | > 90 |
| Number Average MW (Mn, kDa) | 20 - 50 |
| Polydispersity Index (PDI) | 1.8 - 2.2 |
| Glass Transition (Tg, °C) | -30 to -10 |
| Melting Temperature (Tm, °C) | 40 - 60 |
ADMET Workflow Diagram
Caption: Workflow for the ADMET polymerization of 1-chloro-1,10-undecadiene.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins.[2][3] While traditionally sensitive to polar functional groups, recent developments have led to more robust catalyst systems.[4] The polymerization of this compound using a Ziegler-Natta catalyst would be a coordination polymerization, where the monomer inserts into the growing polymer chain at the metal center. The presence of the chloro-group could potentially coordinate with the catalyst, affecting its activity and the stereochemistry of the resulting polymer.
Proposed Experimental Protocol: Ziegler-Natta Polymerization of this compound
Materials:
-
Monomer: this compound
-
Catalyst System:
-
Pre-catalyst: TiCl4
-
Co-catalyst: Triethylaluminum (TEAL)
-
-
Solvent: Anhydrous heptane
-
Schlenk line and glassware
-
Standard polymer characterization equipment (GPC, NMR, DSC)
Procedure:
-
Monomer Purification: Purify this compound by distillation under reduced pressure to remove any impurities that might poison the catalyst.
-
Reaction Setup: In a glovebox, add anhydrous heptane (50 mL) to a dry, nitrogen-purged reactor equipped with a mechanical stirrer.
-
Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst by adding TiCl4 (e.g., 0.1 mmol) to a solution of TEAL (e.g., 0.5 mmol) in heptane at room temperature. The Al/Ti molar ratio is a critical parameter and may require optimization.
-
Monomer Addition: Introduce the purified this compound (e.g., 5.0 g, 26.5 mmol) into the reactor.
-
Initiation: Transfer the prepared catalyst slurry to the reactor to initiate the polymerization.
-
Polymerization: Maintain the reaction at a constant temperature (e.g., 50°C) for a set period (e.g., 2-4 hours). Monitor the reaction progress by observing the formation of a polymer precipitate.
-
Termination: Quench the reaction by adding acidified methanol.
-
Polymer Isolation and Purification: Filter the polymer, wash it extensively with methanol, and then with a dilute HCl solution in methanol to remove catalyst residues. Finally, wash with pure methanol until the filtrate is neutral.
-
Drying: Dry the polymer under vacuum at 60°C to a constant weight.
-
Characterization: Analyze the resulting poly(this compound) using GPC, NMR, and DSC.
Expected Quantitative Data
The following table presents hypothetical data for the Ziegler-Natta polymerization of this compound, based on the polymerization of other functionalized α-olefins.
| Parameter | Expected Value |
| Monomer Conversion (%) | 70 - 90 |
| Number Average MW (Mn, kDa) | 50 - 150 |
| Polydispersity Index (PDI) | 2.5 - 4.0 |
| Isotacticity (%) | 40 - 60 |
| Melting Temperature (Tm, °C) | 80 - 120 |
Ziegler-Natta Polymerization Signaling Pathway
Caption: Proposed mechanism for Ziegler-Natta polymerization of this compound.
Applications and Future Directions
Polymers derived from this compound could offer a unique combination of properties. The long aliphatic chain would impart flexibility and hydrophobicity, while the chlorine atom provides a site for post-polymerization modification. This reactive handle could be used to introduce a variety of other functional groups, such as azides for "click" chemistry, or hydrophilic moieties to create amphiphilic polymers.
Potential applications for these novel materials include:
-
Drug Delivery: The tunable properties could be exploited to create nanoparticles or micelles for controlled drug release.
-
Biomaterials: Functionalized polymers could be used as coatings for medical implants to improve biocompatibility or to prevent biofouling.
-
Advanced Materials: The ability to create block copolymers or graft polymers could lead to new thermoplastic elastomers or compatibilizers for polymer blends.
Further research is needed to optimize the polymerization conditions for this compound and its derivatives. Investigating a wider range of metathesis and coordination catalysts will be crucial to achieving better control over the polymer architecture and properties. The development of robust and tolerant catalyst systems will be the key to unlocking the full potential of this and other functionalized monomers.
References
- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 4. Synthesis and applications of structurally well-defined functionalized polyolefins - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Purification of 1-Chloroundec-3-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Chloroundec-3-ene, a long-chain chloroalkene intermediate valuable in organic synthesis and drug development. The following methods are standard laboratory techniques applicable for the removal of impurities such as starting materials, byproducts, and solvents from the crude product. The choice of method will depend on the nature of the impurities and the desired final purity.
General Workflow for Purification
The purification of this compound from a crude reaction mixture typically follows a multi-step process. The general workflow involves an initial workup to remove bulk impurities, followed by a primary purification technique, and finally, analysis to determine the purity of the isolated compound.
Caption: General workflow for the purification of this compound.
Data Presentation: Physical Properties
| Property | Estimated Value | Relevance to Purification |
| Molecular Weight | 188.71 g/mol | General property. |
| Boiling Point | ~220-240 °C at 760 mmHg | Critical for Fractional Distillation. The boiling point will be significantly lower under vacuum. |
| Density | ~0.9 g/mL | Important for Liquid-Liquid Extraction to determine the layering of aqueous and organic phases. |
| Solubility in Water | Insoluble | Key for Liquid-Liquid Extraction as it allows for separation from aqueous-soluble impurities. |
| Solubility in Organic Solvents | Soluble in common non-polar and moderately polar solvents (e.g., hexanes, ethyl acetate, dichloromethane). | Essential for choosing the appropriate solvent system for Liquid-Liquid Extraction and Column Chromatography . |
Experimental Protocols
Protocol for Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove water-soluble impurities such as salts, acids, or bases from the crude reaction mixture.
Materials:
-
Crude this compound
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Deionized water
-
Saturated sodium bicarbonate solution (if acidic impurities are present)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of an immiscible organic solvent in which this compound is soluble (e.g., diethyl ether).
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer containing the product will typically be the upper layer if using diethyl ether or ethyl acetate. The lower aqueous layer contains water-soluble impurities.
-
Drain the lower aqueous layer and discard it.
-
Optional: If acidic impurities are present, wash the organic layer with a saturated solution of sodium bicarbonate. Repeat the mixing and separation steps as described above.
-
Wash the organic layer with brine to remove any remaining water-soluble components and to help break up any emulsions.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and swirling the flask. The drying agent should be free-flowing when the solution is dry.
-
Filter the drying agent from the organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude, washed this compound.
Protocol for Purification by Fractional Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points. Due to the estimated high boiling point, vacuum distillation is highly recommended to prevent decomposition.
Materials:
-
Crude this compound (post-workup)
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Attach the flask to the fractionating column and the rest of the distillation apparatus.
-
Begin heating the distillation flask gently with the heating mantle.
-
If performing vacuum distillation, slowly reduce the pressure to the desired level.
-
Observe the temperature at the head of the column. Collect any low-boiling impurities that distill first in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, change to a clean, pre-weighed receiving flask to collect the product fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been collected.
-
Stop the distillation and allow the apparatus to cool before collecting the purified product.
Protocol for Purification by Column Chromatography
Column chromatography is effective for separating this compound from non-volatile or polar impurities based on differential adsorption to a stationary phase.
Materials:
-
Crude this compound (post-workup)
-
Chromatography column
-
Silica gel (stationary phase)
-
Solvent system (mobile phase), e.g., a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC).
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica gel to pack evenly, draining excess solvent.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica gel column.
-
-
Elute the Column:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
Since this compound is relatively non-polar, it will elute relatively quickly with a non-polar solvent system. More polar impurities will remain on the column longer.
-
-
Analyze the Fractions:
-
Monitor the collected fractions for the presence of the product using TLC.
-
Combine the fractions that contain the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Application Notes for Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds like this compound. The gas chromatogram will show the number of components in the sample, and the relative peak areas can be used to estimate the purity. The mass spectrum will confirm the identity of the product by its molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of this compound and to identify any impurities. The presence of unexpected signals or integration values that do not match the expected structure would indicate the presence of impurities.
Application Notes & Protocols for the Large-Scale Synthesis of 1-Chloroundec-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroundec-3-ene is a valuable chemical intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and materials. Its bifunctional nature, possessing both a reactive chloro group and a carbon-carbon double bond, allows for a variety of subsequent chemical transformations. This document provides a detailed protocol for the large-scale synthesis of this compound via a Grignard reaction, a robust and scalable method for carbon-carbon bond formation.[1][2][3][4][5] The presented protocol is designed to be a starting point for process development and can be optimized for specific laboratory or industrial settings.
Reaction Scheme
The overall synthetic strategy involves the formation of a Grignard reagent from 1-bromoheptane, followed by its reaction with 1-chloro-4-iodobut-2-ene. This approach allows for the efficient construction of the undecene carbon skeleton with the desired placement of the chloro substituent and the double bond.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1-Bromoheptane | 1.0 | mol | Limiting Reagent |
| Magnesium Turnings | 1.1 | mol | 1.1 equivalents |
| 1-Chloro-4-iodobut-2-ene | 1.2 | mol | 1.2 equivalents |
| Solvent | |||
| Anhydrous Diethyl Ether | 2.0 | L | |
| Reaction Conditions | |||
| Grignard Formation Temp. | 25-30 | °C | |
| Coupling Reaction Temp. | 0 to 25 | °C | |
| Reaction Time | 4 | h | |
| Product | |||
| Expected Yield | 70-80 | % | Based on 1-bromoheptane |
| Purity | >95 | % | After purification |
| Molecular Weight | 188.72 | g/mol |
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (5 L) equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel (5 L)
-
Rotary evaporator
-
Distillation apparatus
Reagents:
-
1-Bromoheptane (99%)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
1-Chloro-4-iodobut-2-ene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
Part 1: Preparation of Heptylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.[1][2]
-
Magnesium Activation: Place the magnesium turnings (1.1 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation of Grignard Reaction: Add approximately 50 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Prepare a solution of 1-bromoheptane (1.0 mol) in 500 mL of anhydrous diethyl ether and add about 20 mL of this solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.[4]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining 1-bromoheptane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey mixture.
Part 2: Coupling Reaction
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Electrophile: Prepare a solution of 1-chloro-4-iodobut-2-ene (1.2 mol) in 500 mL of anhydrous diethyl ether. Add this solution dropwise to the cold Grignard reagent solution over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
Part 3: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a stirred solution of saturated aqueous ammonium chloride (1 L) in a large beaker, cooled in an ice bath. This will quench any unreacted Grignard reagent.
-
Phase Separation: Transfer the mixture to a 5 L separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Visualizations
References
Application Note: Derivatization of 1-Chloroundec-3-ene for Enhanced GC-MS Analysis
Abstract
This application note details protocols for the derivatization of 1-Chloroundec-3-ene to improve its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its relatively non-polar nature and the presence of a double bond, direct GC-MS analysis can sometimes be challenging. Derivatization enhances analyte volatility and thermal stability, and can introduce functional groups that provide more definitive mass spectral fragmentation patterns.[1][2] This note explores three primary derivatization strategies: epoxidation, syn-dihydroxylation followed by silylation, and the thiol-ene reaction. Detailed experimental protocols, expected outcomes, and GC-MS analysis parameters are provided for researchers in the fields of chemical analysis, environmental science, and drug development.
Introduction
This compound is a halogenated alkene that may be of interest as a synthetic intermediate or as an environmental contaminant. Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of such compounds. However, the analysis of alkenes can be improved by derivatization, which converts the analyte into a more GC-amenable form. Derivatization can increase volatility, reduce peak tailing, and improve thermal stability.[1] For this compound, targeting the reactive double bond is an effective strategy for derivatization. This application note presents three methods to modify the double bond, thereby enhancing its detectability and chromatographic behavior.
Derivatization Strategies
Three derivatization methods targeting the double bond of this compound are presented:
-
Epoxidation: The double bond is converted to an epoxide ring. This reaction is highly efficient and introduces an oxygen atom, altering the fragmentation pattern in the mass spectrometer.[3][4]
-
Syn-dihydroxylation followed by Silylation: The alkene is first oxidized to a vicinal diol (a glycol) using an oxidizing agent like osmium tetroxide.[3][5][6] The resulting hydroxyl groups are then silylated, typically with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility and thermal stability.
-
Thiol-Ene Reaction: A thiol is added across the double bond via a radical-mediated reaction, forming a thioether.[7][8][9] This "click chemistry" reaction is known for its high yield and specificity.[7]
Experimental Protocols
Epoxidation of this compound
This protocol describes the conversion of the alkene to an epoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Reaction vial (2 mL)
-
Nitrogen gas supply
Procedure:
-
Dissolve 1 mg of this compound in 1 mL of anhydrous dichloromethane in a reaction vial.
-
Add 1.2 equivalents of m-CPBA to the solution.
-
Seal the vial under a nitrogen atmosphere and stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 mL of saturated sodium bicarbonate solution and 1 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Carefully transfer the dried organic solution to a clean vial for GC-MS analysis.
Syn-dihydroxylation and Silylation of this compound
This two-step protocol first creates a diol, which is then silylated.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-methylmorpholine N-oxide (NMO), 50% solution in water
-
Acetone
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Reaction vial (2 mL)
-
Heating block
Procedure:
Step 1: Syn-dihydroxylation
-
Dissolve 1 mg of this compound in 0.5 mL of acetone in a reaction vial.
-
Add 1.1 equivalents of NMO solution.
-
Add a catalytic amount of OsO₄ solution (e.g., 2 mol%).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite.
-
Extract the product with ethyl acetate (3 x 1 mL).
-
Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.
Step 2: Silylation
-
To the dried diol residue, add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Thiol-Ene Reaction of this compound
This protocol utilizes a radical initiator to add a thiol across the double bond.
Materials:
-
This compound
-
1-Propanethiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable radical initiator
-
Methanol
-
Reaction vial (2 mL)
-
UV lamp (365 nm)
Procedure:
-
In a quartz reaction vial, dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 1.5 equivalents of 1-propanethiol.
-
Add a catalytic amount of DMPA (e.g., 5 mol%).
-
Seal the vial and irradiate with a UV lamp at 365 nm for 30 minutes at room temperature.
-
The reaction mixture can be directly injected for GC-MS analysis.
GC-MS Analysis Parameters
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
Data Presentation
The following table summarizes the expected molecular weights and key mass spectral fragments for the derivatized products of this compound (C₁₁H₂₁Cl, MW: 188.74 g/mol ).
| Derivatization Method | Product Name | Molecular Weight ( g/mol ) | Expected Key m/z Fragments |
| Epoxidation | 3-(1-chloroethyl)-2-heptyloxirane | 204.74 | M-Cl, fragments from ring opening |
| Syn-dihydroxylation & Silylation | 1-Chloro-3,4-bis((trimethylsilyl)oxy)undecane | 381.12 | M-CH₃, M-Cl, Si(CH₃)₃ related ions (e.g., 73) |
| Thiol-Ene Reaction (with 1-Propanethiol) | 1-Chloro-4-(propylthio)undecane | 265.93 | M-Cl, fragments from cleavage alpha to sulfur |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Conclusion
The derivatization of this compound prior to GC-MS analysis can significantly improve its chromatographic properties and provide more detailed mass spectral information for unambiguous identification. The choice of derivatization method will depend on the specific analytical goals and the available laboratory resources. Epoxidation offers a straightforward, single-step derivatization. Dihydroxylation followed by silylation is a robust method for introducing thermally stable, easily identifiable trimethylsilyl groups. The thiol-ene reaction provides a highly efficient and selective alternative. By employing these methods, researchers can enhance the quality and reliability of their GC-MS data for this compound and similar long-chain halogenated alkenes.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Post-Synthesis Strategies to Prepare Mesostructured and Hierarchical Silicates for Liquid Phase Catalytic Epoxidation [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. iris.unito.it [iris.unito.it]
- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-Chloroundec-3-ene in Novel Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established chemical principles and analogous reactions of similar long-chain functionalized alkenes. As of the date of this document, specific experimental data for 1-chloroundec-3-ene is limited in publicly available literature. These protocols should be considered as starting points for research and development, and optimization will be required for specific applications.
Introduction to this compound
This compound is a bifunctional molecule possessing both a reactive chloroalkane group and a carbon-carbon double bond. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of novel materials. The chlorine atom can participate in nucleophilic substitution and organometallic reactions, while the alkene moiety is amenable to various addition and polymerization reactions. These characteristics open up possibilities for its use in polymer chemistry, surface modification, and the synthesis of complex organic molecules.
Potential Applications in Polymer Synthesis
The dual functionality of this compound allows for its use as a monomer in the synthesis of functional polymers. The alkene can undergo polymerization, while the chloro group can be preserved for post-polymerization modification or can influence the polymerization process itself.
Synthesis of Functionalized Polyolefins
Concept: this compound can be copolymerized with other olefins (e.g., ethylene, propylene) using coordination catalysts to introduce chloro-functional groups along the polymer chain. These chloro groups can then be converted to other functionalities.
Experimental Protocol: Proposed Copolymerization of Ethylene and this compound
| Parameter | Value |
| Catalyst | Metallocene or Ziegler-Natta catalyst |
| Cocatalyst | Methylaluminoxane (MAO) |
| Solvent | Toluene (anhydrous) |
| Temperature | 50-80 °C |
| Pressure | 1-10 atm (Ethylene) |
| Monomer Ratio | Variable (to control functional group incorporation) |
Procedure:
-
A high-pressure reactor is thoroughly dried and purged with inert gas (e.g., Argon).
-
Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound.
-
The cocatalyst (MAO) is added, and the mixture is stirred.
-
The catalyst is injected into the reactor.
-
The reactor is pressurized with ethylene to the desired pressure, and the temperature is maintained for the specified reaction time.
-
The polymerization is quenched by the addition of acidified methanol.
-
The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum.
Post-Polymerization Modification: The chloro groups on the resulting copolymer can be subjected to nucleophilic substitution reactions to introduce functionalities such as amines, azides, or ethers, leading to materials with tailored properties.
Workflow for Functional Polymer Synthesis
Caption: Synthesis of functional polyolefins from this compound.
Surface Modification Applications
The reactivity of the chloro- group makes this compound a candidate for the chemical modification of surfaces, enabling the tailoring of surface properties such as hydrophobicity, biocompatibility, and chemical reactivity.
Concept: Surfaces containing hydroxyl or amine groups (e.g., silica, glass, metal oxides) can be functionalized with this compound through nucleophilic substitution, introducing a long hydrocarbon chain with a terminal double bond. This double bond can then be used for further "click" chemistry reactions.
Protocol for Surface Functionalization of a Silanized Surface
Step 1: Silanization of the Surface
| Parameter | Value |
| Substrate | Silicon wafer, glass slide |
| Silanizing Agent | (3-Aminopropyl)triethoxysilane (APTES) |
| Solvent | Toluene (anhydrous) |
| Temperature | Room temperature to 80 °C |
| Time | 2-24 hours |
Procedure:
-
The substrate is cleaned by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen.
-
The cleaned substrate is activated by oxygen plasma or piranha solution (use with extreme caution).
-
The activated substrate is immersed in a solution of APTES in anhydrous toluene.
-
The reaction is allowed to proceed for the specified time.
-
The substrate is then washed with toluene and ethanol to remove excess APTES and dried.
Step 2: Attachment of this compound
| Parameter | Value |
| Substrate | APTES-functionalized surface |
| Reagent | This compound |
| Base | Triethylamine (or other non-nucleophilic base) |
| Solvent | Dichloromethane or Toluene (anhydrous) |
| Temperature | Room temperature to 50 °C |
| Time | 12-48 hours |
Procedure:
-
The APTES-functionalized substrate is placed in a reaction vessel under an inert atmosphere.
-
A solution of this compound and triethylamine in the chosen solvent is added.
-
The reaction is stirred at the desired temperature for the specified time.
-
The substrate is removed, washed thoroughly with the solvent, and dried.
The resulting surface will be coated with undecenyl chains, which can be further modified via the terminal alkene.
Workflow for Surface Modification
Caption: Surface modification workflow using this compound.
Synthesis of Novel Organic Molecules via Grignard Reaction
The chloro- group in this compound can be converted to a Grignard reagent, a powerful nucleophile for forming new carbon-carbon bonds. This opens up a synthetic route to a vast number of complex molecules.
Concept: this compound can be reacted with magnesium metal to form the corresponding Grignard reagent, undec-3-en-1-ylmagnesium chloride. This reagent can then be reacted with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Protocol for the Synthesis and Reaction of Undec-3-en-1-ylmagnesium Chloride
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Magnesium turnings |
| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) |
| Initiator | A small crystal of iodine |
| Temperature | Room temperature to reflux |
Procedure for Grignard Reagent Formation:
-
Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of this compound in the anhydrous solvent is added dropwise from the dropping funnel.
-
The reaction is typically initiated by gentle warming. Once started, the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction.
Example Reaction with an Aldehyde (e.g., Benzaldehyde):
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of benzaldehyde in the same anhydrous solvent is added dropwise.
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
Purification can be achieved by column chromatography.
Reaction Pathway for Grignard Synthesis
Caption: Grignard reaction pathway for this compound.
Concluding Remarks
While direct experimental data for this compound is not extensively documented, its bifunctional nature strongly suggests its utility as a versatile building block in materials science and organic synthesis. The protocols and pathways outlined above provide a foundational framework for researchers to explore the potential of this molecule in creating novel polymers, functionalized surfaces, and complex organic structures. All proposed experiments should be conducted with appropriate safety precautions and may require significant optimization.
Application Note: Synthesis of Alkenes via Wittig Reaction with 1-Chloroundec-3-ene
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones) and phosphorus ylides (Wittig reagents).[1][2][3] This reaction is highly valued for its reliability and stereochemical control. This application note provides a detailed experimental protocol for a Wittig reaction starting from 1-Chloroundec-3-ene. The procedure involves two main stages: the preparation of the phosphonium salt and the subsequent reaction with a carbonyl compound to yield the desired alkene.
The overall transformation involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide, often referred to as a Wittig reagent.[1][2] This process is initiated by the synthesis of a phosphonium salt from an alkyl halide and triphenylphosphine, followed by deprotonation with a strong base to generate the ylide.[4][5] The ylide then reacts with the carbonyl compound through a betaine intermediate or a direct [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to the alkene and triphenylphosphine oxide.[4][6] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[7][8]
Experimental Protocols
This protocol is divided into two key stages:
-
Synthesis of (Undec-3-en-1-yl)triphenylphosphonium chloride
-
Wittig Reaction with a Carbonyl Compound
Protocol 1: Synthesis of (Undec-3-en-1-yl)triphenylphosphonium chloride
This procedure details the formation of the phosphonium salt from this compound and triphenylphosphine via an SN2 reaction.[4][9]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add triphenylphosphine (1.0 equivalent).
-
Dissolve the triphenylphosphine in anhydrous toluene.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the phosphonium salt as a white solid.[5]
-
If precipitation is incomplete, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting (Undec-3-en-1-yl)triphenylphosphonium chloride salt under vacuum.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |
| This compound | 188.72 | 10.0 | 1.89 | 1.0 |
| Triphenylphosphine | 262.29 | 10.0 | 2.62 | 1.0 |
| Toluene | - | - | 50 mL | - |
| (Undec-3-en-1-yl)triphenylphosphonium chloride | 451.01 | - | Theoretical Yield: 4.51 g | - |
Protocol 2: Wittig Reaction of (Undec-3-en-1-yl)triphenylphosphonium chloride with an Aldehyde
This protocol describes the formation of the phosphorus ylide and its subsequent reaction with an aldehyde (e.g., benzaldehyde) to form the corresponding alkene.
Materials:
-
(Undec-3-en-1-yl)triphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Benzaldehyde
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend the (Undec-3-en-1-yl)triphenylphosphonium chloride (1.0 equivalent) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath or to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at the same temperature for 1 hour to ensure complete ylide formation.
-
Add the aldehyde (e.g., benzaldehyde, 1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) / Volume (mL) | Equivalents |
| (Undec-3-en-1-yl)triphenylphosphonium chloride | 451.01 | 5.0 | 2.26 g | 1.0 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 5.0 | 3.13 mL | 1.0 |
| Benzaldehyde | 106.12 | 5.0 | 0.53 g (0.51 mL) | 1.0 |
| Anhydrous THF | - | - | 50 mL | - |
| Expected Alkene Product | Varies | - | Theoretical Yield (varies) | - |
Visualizations
Caption: Experimental workflow for the Wittig reaction.
Caption: Key steps in the Wittig reaction mechanism.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application of 1-Chloroundec-3-ene in Medicinal Chemistry: Information Not Available
Extensive searches of scientific literature and chemical databases have revealed no documented applications of 1-Chloroundec-3-ene in the field of medicinal chemistry. There is no readily available information on its biological activity, its use as a scaffold for drug design, or its role as an intermediate in the synthesis of pharmaceutical compounds.
The requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be provided as the foundational research and data for this specific compound do not appear to exist in publicly accessible resources.
General searches for related long-chain chloroalkenes and undecene derivatives did not yield specific information that could be extrapolated to the medicinal chemistry applications of this compound. The existing literature focuses on broader classes of compounds, such as the synthesis of bioactive heterocycles from various starting materials or the biological activities of natural products like monoterpenes, none of which specifically mention or relate to this compound.
Therefore, researchers, scientists, and drug development professionals should be aware that this compound is not a recognized compound of interest in current medicinal chemistry literature. Any exploration of its potential applications would represent a novel area of investigation.
Synthetic Utility of 1-Chloroundec-3-ene in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroundec-3-ene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a long aliphatic chain, a reactive allylic chloride, and a carbon-carbon double bond, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthetic utilization of this compound, focusing on key reactions such as nucleophilic substitution and cross-coupling. The information presented is intended to guide researchers, scientists, and drug development professionals in leveraging this reagent for the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.
Introduction
The unique chemical architecture of this compound, possessing both an electrophilic allylic chloride and a nucleophilic double bond, opens avenues for a variety of synthetic strategies. The allylic chloride functionality is particularly reactive towards nucleophilic substitution, providing a straightforward method for the introduction of a wide array of functional groups.[1] Furthermore, the double bond can participate in various addition and cycloaddition reactions, allowing for further molecular elaboration. The long undecyl chain imparts lipophilicity, a desirable characteristic for certain drug candidates and natural product analogues.
This application note will detail the utility of this compound in several key synthetic transformations, providing generalized experimental protocols and expected outcomes based on analogous chemical systems.
Key Synthetic Applications
The primary synthetic applications of this compound revolve around the reactivity of the allylic chloride moiety. This functional group is an excellent substrate for both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of this compound provide a facile route to introduce various heteroatom-containing functional groups. The reactivity of allylic halides in SN2 reactions is generally enhanced compared to their saturated counterparts.[1]
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3][4] In the context of this compound, this reaction allows for the coupling of the undecenyl moiety with a variety of alcohols to form the corresponding allylic ethers. These products can be valuable intermediates in the synthesis of natural products and other complex molecules. The reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces the chloride.[2]
Table 1: Williamson Ether Synthesis with this compound - Representative Examples
| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 25 | 12 | >90 (estimated) |
| 2 | Ethanol | KOH | Ethanol | 78 | 8 | 85-95 (estimated) |
| 3 | Phenol | K₂CO₃ | Acetone | 56 | 24 | 80-90 (estimated) |
| 4 | Benzyl Alcohol | NaH | DMF | 25 | 16 | >90 (estimated) |
Note: Yields are estimated based on typical Williamson ether synthesis reactions and may vary depending on specific experimental conditions.
Experimental Protocol: Synthesis of 3-Methoxyundec-1-ene (Table 1, Entry 1)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 50 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add methanol (1.0 g, 31 mmol) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound (4.7 g, 25 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-Methoxyundec-1-ene.
Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of allylic ethers from this compound.
The synthesis of allylic amines is a fundamental transformation in organic chemistry, as this motif is present in numerous biologically active molecules. This compound can readily undergo nucleophilic substitution with a variety of nitrogen nucleophiles, including primary and secondary amines, to yield the corresponding allylic amines.
Table 2: Synthesis of Allylic Amines from this compound - Representative Examples
| Entry | Amine | Base (optional) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ammonia | - | Ethanol | 100 | 24 | 60-70 (estimated) |
| 2 | Diethylamine | K₂CO₃ | Acetonitrile | 82 | 12 | 80-90 (estimated) |
| 3 | Aniline | Et₃N | Toluene | 110 | 18 | 75-85 (estimated) |
| 4 | Pyrrolidine | K₂CO₃ | DMF | 100 | 10 | >90 (estimated) |
Note: Yields are estimated based on typical allylic amination reactions and may vary depending on specific experimental conditions.
Experimental Protocol: Synthesis of N,N-Diethylundec-3-en-1-amine (Table 2, Entry 2)
-
In a sealed tube, combine this compound (4.7 g, 25 mmol), diethylamine (3.7 g, 50 mmol), and potassium carbonate (K₂CO₃, 6.9 g, 50 mmol) in acetonitrile (50 mL).
-
Seal the tube and heat the reaction mixture to 82 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation under reduced pressure or by flash column chromatography to obtain the desired allylic amine.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The allylic chloride in this compound can participate in such reactions, enabling the extension of the carbon chain and the introduction of various organic fragments.
This compound can be converted into the corresponding Grignard reagent, undec-3-enylmagnesium chloride. This organometallic species is a potent nucleophile that can react with a variety of electrophiles, most notably aldehydes and ketones, to form new carbon-carbon bonds.[5][6] This reaction is instrumental in the synthesis of complex alcohols with extended carbon skeletons.[7][8]
Table 3: Grignard Reaction of Undec-3-enylmagnesium Chloride - Representative Examples
| Entry | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Formaldehyde | THF | 0 to 25 | 2 | 80-90 (estimated) |
| 2 | Acetaldehyde | THF | 0 to 25 | 2 | 80-90 (estimated) |
| 3 | Acetone | THF | 0 to 25 | 3 | 75-85 (estimated) |
| 4 | Benzaldehyde | THF | 0 to 25 | 3 | 80-90 (estimated) |
Note: Yields are estimated based on typical Grignard reactions and may vary depending on specific experimental conditions.
Experimental Protocol: Synthesis of Dodec-4-en-2-ol (Table 3, Entry 2)
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, add magnesium turnings (0.73 g, 30 mmol) in anhydrous THF (10 mL).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of this compound (4.7 g, 25 mmol) in anhydrous THF (40 mL) dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of acetaldehyde (1.3 g, 30 mmol) in anhydrous THF (20 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford Dodec-4-en-2-ol.
-
Logical Flow of a Grignard Reaction
Caption: Logical progression of a Grignard reaction using this compound.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive building block for the synthesis of complex molecules with potential applications in materials science, and drug discovery. The protocols and data presented herein provide a foundational guide for the effective utilization of this compound in various synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Direct synthesis of branched amines enabled by dual-catalyzed allylic C─H amination of alkenes with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. leah4sci.com [leah4sci.com]
Application Notes and Protocol for the Synthesis of 1-Chloroundec-3-ene
Introduction
1-Chloroundec-3-ene is an unsaturated alkyl halide that can serve as a valuable building block in organic synthesis. Its bifunctional nature, containing both an alkene and a chloroalkane, allows for a variety of subsequent chemical transformations. This document provides a detailed, two-step protocol for the laboratory synthesis of this compound via the Wittig reaction.[1][2][3] The chosen synthetic route involves the preparation of a phosphonium ylide (a Wittig reagent) from 1-bromooctane, followed by its reaction with 3-chloropropanal to yield the target alkene.[2][4] The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good regiochemical control.[3]
Overall Reaction Scheme
The synthesis is divided into two main stages:
-
Step 1: Synthesis of Octyltriphenylphosphonium Bromide (C₆H₅)₃P + Br(CH₂)₇CH₃ → [(C₆H₅)₃P⁺(CH₂)₇CH₃]Br⁻
-
Step 2: Wittig Reaction to form this compound [(C₆H₅)₃P⁺(CH₂)₇CH₃]Br⁻ + Base → (C₆H₅)₃P=CH(CH₂)₆CH₃ (C₆H₅)₃P=CH(CH₂)₆CH₃ + ClCH₂CH₂CHO → Cl(CH₂)₂CH=CH(CH₂)₆CH₃ + (C₆H₅)₃P=O
Experimental Protocols
Materials and Equipment
Reagents:
-
Triphenylphosphine (PPh₃)
-
1-Bromooctane
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
3-Chloropropanal
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer
-
FT-IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Step 1: Synthesis of Octyltriphenylphosphonium Bromide
This procedure outlines the Sₙ2 reaction to form the phosphonium salt precursor for the Wittig reagent.[3]
Table 1: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Triphenylphosphine | 262.29 | 26.23 g | 0.10 | 1.0 |
| 1-Bromooctane | 193.13 | 21.25 g | 0.11 | 1.1 |
| Toluene (anhydrous) | - | 150 mL | - | - |
| Diethyl ether | - | 100 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.23 g, 0.10 mol).
-
Add anhydrous toluene (150 mL) to dissolve the triphenylphosphine.
-
Add 1-bromooctane (21.25 g, 0.11 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the mixture to room temperature. A white precipitate of the phosphonium salt should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Dry the resulting white powder (octyltriphenylphosphonium bromide) under high vacuum to a constant weight.
-
Characterization: The product can be characterized by ¹H NMR, ³¹P NMR, and melting point analysis. The expected yield is typically >90%.
Step 2: Synthesis of this compound via Wittig Reaction
This procedure describes the formation of the ylide followed by its reaction with an aldehyde to form the target alkene.[1][4]
Table 2: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Octyltriphenylphosphonium Bromide | 455.42 | 45.54 g | 0.10 | 1.0 |
| Tetrahydrofuran (THF, anhydrous) | - | 400 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | - | 40 mL | 0.10 | 1.0 |
| 3-Chloropropanal | 92.52 | 9.25 g | 0.10 | 1.0 |
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of dry nitrogen or argon.
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add octyltriphenylphosphonium bromide (45.54 g, 0.10 mol).
-
Add anhydrous THF (400 mL) via cannula. Stir the suspension.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.10 mol) dropwise via syringe over 30 minutes. A deep orange or red color indicates the formation of the ylide.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional hour.
-
In a separate flask, dissolve 3-chloropropanal (9.25 g, 0.10 mol) in anhydrous THF (50 mL).
-
Add the 3-chloropropanal solution to the ylide solution dropwise at 0°C over 30 minutes. The characteristic color of the ylide will fade.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel. Add 200 mL of diethyl ether and 100 mL of water. c. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL). d. Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 100 mL) and then with brine (1 x 100 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide.[5]
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane). The product is non-polar and will elute before the triphenylphosphine oxide.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity. The reaction typically yields a mixture of (Z) and (E) isomers.[2] The expected yield is in the range of 60-80%.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Mechanism of the Wittig Reaction.
References
Application Notes and Protocols for Monitoring 1-Chloroundec-3-ene Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Chloroundec-3-ene is a halogenated alkene that can serve as a building block in various organic syntheses. Monitoring the reactions involving this compound is crucial for optimizing reaction conditions, maximizing product yield, identifying byproducts, and ensuring the purity of the final product. This document provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound reactions, GC separates the components of a reaction mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for their identification and quantification.
Application: GC-MS is ideal for monitoring the disappearance of the starting material (this compound), the appearance of the desired product(s), and the formation of any volatile impurities or byproducts. Its high sensitivity makes it suitable for detecting trace components.[1][2]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Aliquots (e.g., 50 µL) of the reaction mixture are taken at various time points.
-
The reaction in the aliquot is quenched, for example, by dilution in a cold, inert solvent like ethyl acetate or by adding a quenching reagent.
-
The sample is further diluted with a suitable solvent (e.g., dichloromethane or hexane) to a final concentration appropriate for GC-MS analysis (typically in the µg/mL to ng/mL range).
-
An internal standard (e.g., a long-chain alkane like dodecane or another chlorinated compound not present in the reaction mixture) is added for accurate quantification.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent.
-
Mass Spectrometer: Agilent 5977 Series MS or equivalent.
-
Column: A non-polar capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peaks for this compound, product(s), and byproducts by their retention times and mass spectra. The NIST library can be used for spectral matching.[4]
-
Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.
-
Data Presentation
| Time Point | Retention Time (min) | Compound | Peak Area | Concentration (µg/mL) |
| 0 h | 8.5 | This compound | 1,500,000 | 100.0 |
| 0 h | - | Product A | 0 | 0.0 |
| 2 h | 8.5 | This compound | 750,000 | 50.0 |
| 2 h | 10.2 | Product A | 600,000 | 40.0 |
| 4 h | 8.5 | This compound | 150,000 | 10.0 |
| 4 h | 10.2 | Product A | 1,200,000 | 80.0 |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For compounds like this compound and its potential products, which may have varying polarities, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.
Application: HPLC is well-suited for monitoring reactions involving less volatile or thermally sensitive compounds. It can effectively separate the starting material from more polar products that might be difficult to analyze by GC.[6]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction as described for GC-MS analysis.
-
Dilute the sample in the mobile phase (e.g., acetonitrile/water mixture) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[6]
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, column compartment, and detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Gradient Program (Isocratic or Gradient):
-
Isocratic: A constant mixture, e.g., 85% acetonitrile / 15% water.
-
Gradient: Start with 60% acetonitrile, ramp to 95% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.[5]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector. The wavelength for detection should be chosen based on the chromophores present in the molecules of interest. For an isolated double bond, this may be in the low UV range (e.g., 205-215 nm).
-
-
Data Analysis:
-
Identify peaks based on their retention times, as established by running standards of the starting material.
-
Quantify the components by integrating the peak areas. A calibration curve should be prepared for accurate concentration determination.
-
Data Presentation
| Time Point | Retention Time (min) | Compound | Peak Area | % Conversion |
| 0 h | 5.8 | This compound | 980,000 | 0% |
| 0 h | 3.1 | Product B | 0 | 0% |
| 3 h | 5.8 | This compound | 490,000 | 50% |
| 3 h | 3.1 | Product B | 450,000 | 50% |
| 6 h | 5.8 | This compound | 98,000 | 90% |
| 6 h | 3.1 | Product B | 882,000 | 90% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of molecules.[7] By observing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, one can identify functional groups and determine the connectivity of atoms. For reaction monitoring, the disappearance of signals corresponding to the reactant and the appearance of new signals for the product can be tracked over time.
Application: NMR is invaluable for confirming the structure of the product and for kinetic studies.[8] The integration of NMR signals provides a direct molar ratio of the different species in the reaction mixture, often without the need for calibration curves.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Take an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
If necessary, quench the reaction.
-
Evaporate the solvent from the aliquot under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
¹H NMR Parameters:
-
Number of scans: 8-16.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Parameters:
-
Number of scans: 128-1024 (or more, depending on concentration).
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
-
-
Data Analysis:
-
¹H NMR: Monitor the signals for the vinylic protons of this compound (typically in the δ 5.0-6.0 ppm range). The appearance of new signals will indicate product formation.
-
¹³C NMR: The signals for the sp² carbons of the double bond (around δ 120-140 ppm) can also be monitored.[9]
-
Calculate the percentage conversion by comparing the integration of a characteristic reactant signal to that of a product signal.
-
Data Presentation
| Time Point | ¹H Signal (ppm) | Assignment | Integration | Molar Ratio (Reactant:Product) |
| 0 h | 5.45 (m, 2H) | -CH=CH- (Reactant) | 2.00 | 1:0 |
| 0 h | - | - | 0.00 | - |
| 1 h | 5.45 (m, 2H) | -CH=CH- (Reactant) | 1.00 | 1:1 |
| 1 h | 4.15 (t, 1H) | -CH-X (Product) | 0.50 | - |
| 5 h | 5.45 (m, 2H) | -CH=CH- (Reactant) | 0.10 | 1:19 |
| 5 h | 4.15 (t, 1H) | -CH-X (Product) | 0.95 | - |
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: General experimental workflow for monitoring a chemical reaction.
Logical Relationships of Analytical Methods
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. ORBi: Detailed Reference [orbi.uliege.be]
- 4. 1-Undecene [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. torontech.com [torontech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 1-Chloroundec-3-ene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloroundec-3-ene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reaction types for this compound?
A1: As an allylic chloride, this compound is a versatile substrate for a variety of organic reactions. The primary reaction types include:
-
Nucleophilic Substitution (SN1 and SN2): The allylic chloride is a good leaving group, readily displaced by a wide range of nucleophiles.[1][2][3] These reactions can sometimes be accompanied by allylic rearrangements.[3][4][5]
-
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura[6][7][8][9] and Stille couplings to form new carbon-carbon bonds.[10][11][12]
-
Grignard Reagent Formation and Subsequent Reactions: The corresponding Grignard reagent can be prepared and used as a nucleophile in reactions with electrophiles like aldehydes, ketones, and epoxides.[13][14][15]
Q2: What is the expected reactivity of this compound compared to a saturated primary alkyl chloride?
A2: this compound is significantly more reactive than its saturated counterpart (1-chloroundecane) in nucleophilic substitution reactions.[1] This enhanced reactivity is attributed to the stabilization of the transition state in SN2 reactions and the formation of a resonance-stabilized allylic carbocation in SN1 reactions.[1][2][16][17][18]
Q3: What are the common impurities found in commercial this compound and how can they be removed?
A3: Commercial allylic chlorides may contain impurities from their synthesis, such as other chlorinated hydrocarbons or isomers.[19][20] Purification is typically achieved through distillation.[19][21] For specific applications requiring very high purity, techniques like column chromatography may be necessary.
Q4: How should this compound be stored?
A4: Allylic chlorides can be reactive and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[22] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Q: I am getting a low yield in my nucleophilic substitution reaction with this compound. What are the possible causes and solutions?
A: Low yields in nucleophilic substitution reactions with this compound can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophile | - Ensure the nucleophile is of high purity and sufficiently reactive. - Consider using a stronger nucleophile or a different salt form (e.g., sodium vs. potassium salt). |
| Inappropriate Solvent | - For SN2 reactions, use a polar aprotic solvent (e.g., DMF, DMSO, acetone). - For SN1 reactions, a polar protic solvent (e.g., ethanol, water) is preferred. |
| Reaction Temperature Too Low | - Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by TLC or GC. |
| Side Reactions (Elimination) | - Use a less sterically hindered, non-basic nucleophile if possible.[23] - Lower the reaction temperature. - Use a less polar solvent. |
| Degradation of Starting Material | - Ensure the this compound is pure and has been stored correctly. Consider re-purifying if necessary. |
Troubleshooting Workflow for Low Yield
References
- 1. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch 10: Nucleophilic Substitution reactions of Allylic halides [chem.ucalgary.ca]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. wwjmrd.com [wwjmrd.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]
- 14. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. US5723703A - Purification of allyl chloride - Google Patents [patents.google.com]
- 20. CA2195536A1 - Purification of allyl chloride - Google Patents [patents.google.com]
- 21. prepchem.com [prepchem.com]
- 22. chemcess.com [chemcess.com]
- 23. organic chemistry - Nucleophilic allylic substitution via SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 1-Chloroundec-3-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Chloroundec-3-ene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound, an allylic chloride, can be synthesized through several methods. A common laboratory-scale approach is the conversion of undec-3-en-1-ol to the corresponding chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) in the presence of a base like pyridine, or through the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[1][2][3] Another approach is the direct allylic chlorination of undec-3-ene using N-chlorosuccinimide (NCS), often with a catalyst, or chlorine gas at high temperatures, though the latter can be less selective.
Q2: What is the expected yield and purity for the synthesis of this compound?
A2: The yield and purity of this compound are highly dependent on the chosen synthetic method, reaction conditions, and purification procedure. For the conversion of undec-3-en-1-ol using the Appel reaction, yields can typically range from 60% to 85%, with purity exceeding 95% after chromatographic purification.[1] Reactions with thionyl chloride can also provide good yields, often in the range of 70-90%, with high purity following purification.
Q3: What are the critical parameters to control during the synthesis to maximize yield and purity?
A3: Key parameters include reaction temperature, stoichiometry of reagents, and reaction time. For instance, in the Appel reaction, maintaining a low temperature (e.g., 0 °C) during the initial addition of reagents can minimize side reactions.[3] The purity of the starting material, undec-3-en-1-ol, is also crucial as impurities can lead to undesired byproducts. Anhydrous reaction conditions are often necessary to prevent hydrolysis of the chlorinating agent and the product.
Q4: How can I purify the crude this compound?
A4: The primary method for purifying this compound is column chromatography using silica gel.[4][5][6][7][8] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The progress of the separation can be monitored by thin-layer chromatography (TLC). For reactions like the Appel reaction, an initial filtration to remove the precipitated triphenylphosphine oxide is recommended before chromatographic purification.[3]
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool to determine the molecular weight and fragmentation pattern of the product, as well as to identify any impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and Fourier-Transform Infrared (FT-IR) spectroscopy can identify the characteristic C-Cl and C=C bonds.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the Appel reaction as a representative synthetic method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., old triphenylphosphine or carbon tetrachloride).2. Insufficient reaction time or temperature.3. Presence of water in the reaction mixture. | 1. Use freshly opened or purified reagents. 2. Monitor the reaction by TLC to determine the optimal reaction time. For chlorinations with CCl₄, reflux temperature may be required.[11]3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup or purification.3. Formation of side products. | 1. Increase reaction time or temperature as guided by TLC analysis.2. Optimize the extraction and column chromatography steps to minimize losses.3. See the "Common Side Products and Their Removal" section below. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of isomeric byproducts (e.g., rearranged allylic chlorides).2. Dimerization or polymerization of the starting material or product.3. Presence of unreacted starting material. | 1. Carefully perform column chromatography to separate the isomers.2. Use dilute conditions and controlled temperature to minimize polymerization.3. Ensure the reaction goes to completion by monitoring with TLC. |
| Difficulty in Removing Triphenylphosphine Oxide | 1. Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be difficult to separate. | 1. Filter the crude reaction mixture before concentrating the solvent to remove the bulk of the precipitate.2. Optimize column chromatography conditions; sometimes a slightly more polar solvent system can help in separating the product from the phosphine oxide. |
Experimental Protocols
Synthesis of this compound from Undec-3-en-1-ol via the Appel Reaction
Materials:
-
Undec-3-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve undec-3-en-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of carbon tetrachloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes for the Synthesis of this compound via the Appel Reaction.
| Parameter | Value |
| Starting Material | Undec-3-en-1-ol |
| Key Reagents | Triphenylphosphine, Carbon Tetrachloride |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4 - 6 hours |
| Expected Yield | 60 - 85% |
| Purity after Chromatography | > 95% |
Visualizations
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. scispace.com [scispace.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
stability and storage conditions for 1-Chloroundec-3-ene
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of 1-Chloroundec-3-ene?
A1: As an allylic chloride, the stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution and elimination reactions. Key factors include:
-
Temperature: Higher temperatures accelerate degradation pathways.
-
Light: UV radiation can promote the formation of free radicals, leading to polymerization or other side reactions.
-
Presence of Nucleophiles: Water, alcohols, and other nucleophiles can react with the compound, leading to hydrolysis or other substitution products.
-
Presence of Bases: Bases can promote elimination reactions (dehydrochlorination).
-
Oxygen: The presence of oxygen can lead to oxidation, particularly at the double bond.
-
Metal Contaminants: Certain metals can catalyze decomposition.
Q2: What are the recommended storage conditions for this compound?
A2: To maximize shelf life, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light Exposure | Amber vial or in the dark | Protects from UV-induced degradation. |
| Container | Tightly sealed, clean glass container | Prevents contamination and exposure to air/moisture. |
Q3: What are the likely degradation products of this compound?
A3: Based on the reactivity of allylic chlorides, potential degradation products include:
-
Undec-3-en-1-ol: From hydrolysis.
-
Undeca-1,3-diene: From elimination (dehydrochlorination).
-
Polymeric materials: From free-radical polymerization.
-
Isomeric chlorides: Allylic rearrangement can lead to the formation of 3-Chloroundec-1-ene.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the parent compound and any volatile impurities or degradation products.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
-
Titration: To determine the concentration of free halide ions, which would indicate degradation.[4][5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Polymerization or formation of degradation products. | Discontinue use if color change is significant. Assess purity via GC-MS. Ensure storage under an inert atmosphere and protected from light. |
| Presence of a precipitate | Polymerization or insolubility of degradation products. | Do not use. The precipitate indicates significant degradation. Review storage conditions. |
| Unexpected reaction outcomes | Decreased purity of the starting material due to degradation. | Re-purify the this compound if possible (e.g., by distillation under reduced pressure). Assess purity before use. |
| pH of the sample is acidic | Hydrolysis leading to the formation of hydrochloric acid. | The sample has likely been exposed to moisture. Assess the extent of degradation. Store under a dry, inert atmosphere. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a general method to assess the stability of this compound in the presence of water.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Condition: Add a known amount of water to the solution.
-
Incubation: Store the solution at a controlled temperature (e.g., 40 °C) and protect it from light.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Analysis:
-
GC-MS Analysis: Analyze the aliquot by GC-MS to quantify the remaining this compound and identify any degradation products.
-
Chloride Ion Titration: Determine the concentration of free chloride ions using a potentiometric titration method with silver nitrate.[5][7][8] An increase in chloride ion concentration indicates degradation.
-
Protocol 2: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for determining the purity of a this compound sample.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.
-
Column Selection: A suitable capillary column for separating non-polar to semi-polar compounds (e.g., a DB-5ms or equivalent) should be used.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the expected parent ion and degradation products (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the peak area percentage of the main component relative to all other detected peaks.
Visualizations
References
Technical Support Center: Dehydrochlorination of 1-Chloroundec-3-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydrochlorination of 1-Chloroundec-3-ene to synthesize undecadienes.
Troubleshooting Guide
Researchers may encounter several common issues during the dehydrochlorination of this compound. This guide provides potential causes and solutions to these problems.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired 1,3-Undecadiene | 1. Incomplete Reaction: Insufficient reaction time, temperature, or base strength. 2. Side Reactions: Formation of alternative diene isomers, substitution products (alcohols), or oligomers.[1][2] 3. Substrate Quality: Impurities in the this compound starting material. | 1. Optimize Reaction Conditions: Increase reaction time, temperature, or use a stronger base (e.g., potassium tert-butoxide instead of potassium hydroxide). Monitor reaction progress by TLC or GC. 2. Minimize Side Reactions: Use a non-nucleophilic, sterically hindered base to favor elimination over substitution.[2] Lower reaction temperatures may reduce isomerization. 3. Purify Starting Material: Purify the this compound by distillation or chromatography before use. |
| Formation of Multiple Isomers | 1. Base-Induced Isomerization: The strong base can catalyze the isomerization of the desired 1,3-diene to other conjugated or non-conjugated dienes.[1] 2. Non-Regioselective Elimination: Elimination of HCl can occur at different positions, leading to a mixture of diene isomers. | 1. Use a Milder Base or Lower Temperature: This can reduce the rate of isomerization.[1] 2. Control Reaction Time: Shorter reaction times may minimize subsequent isomerization of the product. |
| Presence of Undec-3-en-1-ol | SN2 Substitution: The base (e.g., hydroxide) can act as a nucleophile, leading to substitution of the chloride instead of elimination. This is more likely with less sterically hindered bases.[2][3] | Use a Sterically Hindered Base: Employ a bulky base like potassium tert-butoxide to sterically disfavor the SN2 pathway.[4] |
| Formation of High Molecular Weight Byproducts (Oligomers/Polymers) | Diels-Alder or Radical Polymerization: The conjugated diene product can undergo polymerization, especially at higher temperatures or in the presence of radical initiators.[5][6] | Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature. Add Inhibitors: Consider adding a radical inhibitor (e.g., BHT) if radical polymerization is suspected. Work-up Procedure: Quench the reaction and isolate the product promptly to prevent post-reaction polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the dehydrochlorination of this compound?
The expected major product is the conjugated diene, (E)-undec-1,3-diene. The formation of a conjugated system is a thermodynamic driving force for the E2 elimination reaction.[7]
Q2: Which base is most effective for this reaction to maximize the yield of the desired diene?
A strong, sterically hindered, non-nucleophilic base is generally preferred to promote the E2 elimination pathway and minimize the competing SN2 substitution reaction. Potassium tert-butoxide (t-BuOK) is a common choice for such transformations.[2][8] Stronger, less hindered bases like potassium hydroxide (KOH) in ethanol can also be used, but may lead to a higher proportion of the alcohol byproduct via SN2.[2][9]
Q3: Can the geometry of the starting material (cis/trans at the 3-position) affect the reaction outcome?
While the stereochemistry of the starting material can influence the stereochemistry of the product in some E2 reactions, for the formation of the conjugated 1,3-diene from this compound, both cis and trans isomers are expected to yield the same conjugated diene product. The primary influence on the final diene geometry will be the thermodynamic stability of the E-isomer.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spot or peak of the starting material (this compound) with that of the product (undecadienes), you can determine the extent of the reaction.
Q5: What are the key safety precautions to take during this experiment?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The bases used (e.g., potassium hydroxide, potassium tert-butoxide) are corrosive and should be handled with care.
-
Organic solvents are flammable; avoid open flames.
Experimental Protocols
Dehydrochlorination of this compound using Potassium Hydroxide in Ethanol
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Base: Add a solution of potassium hydroxide (1.5 to 2 equivalents) in ethanol to the flask.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the organic product with a suitable solvent (e.g., diethyl ether or hexane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the dehydrochlorination of this compound.
Caption: Potential reaction pathways and side reactions in the dehydrochlorination of this compound.
References
- 1. Frontiers | Tandem isomerization/telomerization of long chain dienes [frontiersin.org]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
Technical Support Center: Purification of 1-Chloroundec-3-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Chloroundec-3-ene.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Co-elution of Isomers during Column Chromatography
Question: I am observing overlapping peaks during GC-MS analysis of my column chromatography fractions, suggesting that the geometric (E/Z) isomers of this compound are not fully separated. How can I improve the separation?
Possible Causes:
-
Inappropriate Stationary Phase: Standard silica gel may not have sufficient selectivity to resolve closely related nonpolar isomers.
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing rapid elution of all isomers without effective separation.
-
Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor resolution.
Solutions:
-
Stationary Phase Selection:
-
Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂): Alkenes can form weak π-complexes with silver ions. The stability of these complexes differs for cis and trans isomers, often allowing for their separation.
-
Reverse-Phase Chromatography (C18 or C8): Using a nonpolar stationary phase with a polar mobile phase can sometimes provide better separation of nonpolar isomers.
-
-
Mobile Phase Optimization:
-
Nonpolar Solvent Systems: Start with a very nonpolar mobile phase, such as pure hexanes or petroleum ether. Gradually increase the polarity by adding small amounts of a slightly more polar solvent like diethyl ether or dichloromethane. A shallow gradient is often key.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) with various solvent systems to identify the optimal eluent for isomer separation. Aim for a significant difference in the Retention Factor (Rf) values of the isomers.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in decreased separation efficiency.
-
Concentrated Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band.
-
Issue 2: Product Degradation during Fractional Distillation
Question: I am attempting to purify this compound by fractional distillation, but I am seeing evidence of product decomposition, such as charring or the appearance of new, lower-boiling point impurities in the GC-MS. What could be causing this?
Possible Causes:
-
High Temperature: The boiling point of this compound may be high enough at atmospheric pressure to cause thermal degradation or isomerization.
-
Presence of Acidic or Basic Impurities: Trace amounts of acids or bases from the synthesis step can catalyze decomposition at elevated temperatures.
-
Extended Heating Time: Prolonged exposure to high temperatures, even below the decomposition point, can lead to undesired side reactions.
Solutions:
-
Vacuum Distillation: By reducing the pressure, the boiling point of the compound is lowered significantly, allowing for distillation at a temperature that minimizes thermal stress on the molecule.
-
Neutralization Wash: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash to remove the bicarbonate. Ensure the product is thoroughly dried before distillation.
-
Efficient Fractionation: Use a well-insulated fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to ensure good separation efficiency and minimize the time required at high temperatures.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and analysis of this compound.
Q1: What are the most likely impurities in a crude sample of this compound synthesized via a Wittig reaction?
A1: The Wittig reaction is a common method for synthesizing alkenes. Potential impurities include:
-
E/Z Isomers: The Wittig reaction can produce a mixture of cis (Z) and trans (E) isomers of this compound. The ratio of these isomers depends on the specific reaction conditions and the nature of the ylide used.
-
Unreacted Starting Materials: Residual aldehyde (e.g., octanal) and the phosphonium salt or its corresponding ylide may be present.
-
Wittig Reaction Byproducts: Triphenylphosphine oxide is a common byproduct of the Wittig reaction.
-
Solvent Residues: Solvents used in the reaction and workup may remain in the crude product.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for detecting and quantifying isomeric impurities and other volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. ¹H NMR can be used to determine the ratio of E/Z isomers by integrating the signals of the vinylic protons, which will have different chemical shifts and coupling constants. ¹³C NMR can confirm the number of unique carbons and the overall structure.
-
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for this type of compound, HPLC with a suitable nonpolar column (e.g., C18) can also be used for purity analysis, especially for less volatile impurities.
Q3: What are the key parameters to consider when developing a column chromatography method for this compound?
A3: The key parameters are:
-
Stationary Phase: Silica gel is a good starting point. For difficult separations of isomers, consider silver nitrate-impregnated silica.
-
Mobile Phase: A nonpolar solvent system is essential. Start with 100% hexanes or petroleum ether and gradually increase polarity with a solvent like diethyl ether or dichloromethane.
-
Column Dimensions: The ratio of column diameter to length and the amount of stationary phase should be appropriate for the amount of crude material being purified. A general rule of thumb is a 1:20 to 1:50 ratio of crude product to silica gel by weight.
-
Fraction Size: Collect small fractions and analyze them by TLC or GC-MS to construct an elution profile and identify the pure fractions.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
Objective: To separate this compound from non-isomeric impurities and to enrich the desired isomer.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator
-
Fraction collection tubes
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp
Methodology:
-
TLC Analysis: Develop a TLC method to visualize the separation. Spot the crude mixture on a TLC plate and elute with various ratios of hexanes:diethyl ether (e.g., 100:0, 99:1, 98:2). The ideal solvent system will show good separation between the product spot(s) and any impurities, with the main product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexanes. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of hexanes (1-2 mL). Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Apply gentle pressure from the compressed gas source to achieve a steady flow rate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure desired isomer of this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and isomeric ratio of a purified sample of this compound.
Instrumentation and Conditions:
-
GC Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL of a dilute solution of the sample in hexane.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Data Analysis:
-
Identify the peaks corresponding to the E and Z isomers of this compound based on their mass spectra and expected retention times.
-
Calculate the percentage purity by dividing the peak area of the desired product by the total area of all peaks in the chromatogram.
-
Determine the E/Z isomer ratio by comparing the peak areas of the respective isomers.
Quantitative Data Summary
The following table summarizes typical data that might be obtained during the purification and analysis of this compound.
| Purification Method | Starting Material Purity (GC-MS) | Final Purity (GC-MS) | Isomer Ratio (E:Z) Before | Isomer Ratio (E:Z) After | Yield (%) |
| Flash Chromatography | ~85% | >98% | 3:1 | >95:5 (for major isomer) | ~70% |
| Fractional Distillation | ~85% | ~95% | 3:1 | ~3:1 | ~80% |
Note: These are representative values and actual results will vary depending on the specific reaction and purification conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Common issues and their potential causes in purification.
minimizing the formation of isomers in 1-Chloroundec-3-ene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of isomers during the synthesis of 1-Chloroundec-3-ene.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of this compound?
During the synthesis of this compound, two main types of isomers can be formed:
-
Geometric Isomers: These are the (E) and (Z) isomers (also known as trans and cis, respectively) which arise from the restricted rotation around the carbon-carbon double bond at the C3 position. The relative orientation of the substituents on the double bond carbons determines whether the isomer is E or Z.
-
Positional Isomers: Allylic rearrangement can lead to the formation of 3-Chloroundec-1-ene. This occurs because the intermediate carbocation or radical is resonance-stabilized, allowing the chloride to attack at more than one position.
Q2: What are the primary synthetic routes to this compound, and which is preferred for minimizing isomer formation?
The most common synthetic route is the chlorination of undec-3-en-1-ol. The choice of chlorinating agent is crucial for controlling isomer formation. Two common methods are:
-
Reaction with Thionyl Chloride (SOCl₂): This is a widely used method, often in the presence of a base like pyridine. However, it can be prone to rearrangements and may produce a mixture of E/Z isomers.
-
Appel Reaction: This reaction uses a combination of triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). The Appel reaction is generally milder and can offer better stereochemical control, proceeding with inversion of configuration at the alcohol-bearing carbon. For minimizing isomers, the Appel reaction is often the preferred method.
Q3: How can I analyze the isomeric ratio of my this compound product?
Several analytical techniques can be used to determine the isomeric composition of your product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile isomers. The E and Z isomers will likely have slightly different retention times on a suitable capillary column. The mass spectra can confirm the identity of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between E and Z isomers. The coupling constants (J-values) of the vinylic protons in ¹H NMR are typically larger for the E-isomer (trans) than for the Z-isomer (cis). Chemical shifts of the carbons adjacent to the double bond in ¹³C NMR will also differ between the two isomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Degradation of the product. - Inefficient purification. | - Monitor the reaction by TLC or GC to ensure completion. - Maintain a low reaction temperature to minimize side reactions. - Use a milder chlorinating agent like in the Appel reaction. - Optimize purification conditions (e.g., choice of solvent system for chromatography). |
| High proportion of the undesired (Z)-isomer | - Non-stereoselective reaction conditions. - Isomerization during workup or purification. | - Use a stereoselective method such as the Appel reaction, which favors inversion of configuration. - Keep the temperature low throughout the reaction and purification process. - Avoid exposure to acidic or basic conditions during workup, which can catalyze isomerization. |
| Presence of 3-Chloroundec-1-ene (positional isomer) | - Allylic rearrangement due to a carbocationic intermediate. | - Employ reaction conditions that avoid the formation of a free carbocation. The Appel reaction, proceeding through a phosphonium intermediate, is less prone to rearrangements than methods involving strong acids or high temperatures. |
| Difficulty in separating E and Z isomers | - Similar polarities of the isomers. | - Use column chromatography with silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact differently with the π-bonds of the E and Z isomers, often leading to better separation. - Optimize the solvent system for column chromatography (e.g., using a low polarity eluent like hexane with a small amount of a slightly more polar solvent). |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Chloroundec-3-ene via the Appel Reaction
This protocol is designed to favor the formation of the (E)-isomer from (E)-undec-3-en-1-ol with inversion of stereochemistry.
Materials:
-
(E)-Undec-3-en-1-ol
-
Triphenylphosphine (PPh₃)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (E)-undec-3-en-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-1-Chloroundec-3-ene.
Protocol 2: Analysis of Isomeric Ratio by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for separating nonpolar compounds (e.g., DB-5ms, HP-5ms, or similar).
GC Conditions (starting point, may require optimization):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis:
-
Identify the peaks corresponding to the (E) and (Z) isomers of this compound based on their retention times and mass spectra.
-
Quantify the relative peak areas to determine the isomeric ratio.
Visualizations
Caption: Synthetic pathways to this compound and potential isomer formation.
Caption: Troubleshooting workflow for minimizing isomer formation.
Technical Support Center: Handling and Disposal of 1-Chloroundec-3-ene Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Chloroundec-3-ene waste. The following question-and-answer format directly addresses specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, appropriate PPE is crucial to minimize exposure.[5] This includes:
-
Gloves: Wear gloves resistant to permeation by chlorinated solvents. Nitrile gloves may offer incidental protection, but for prolonged contact, it is essential to consult a glove selection guide from the manufacturer.[5]
-
Eye Protection: Chemical splash goggles or a face shield are necessary to protect against splashes.[6]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][7]
Q3: How should this compound be stored?
A3: Proper storage is essential for safety. This compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][7][8] It should be kept in a tightly sealed, appropriate container.[7] Store chlorinated solvents separately from flammable solvents and alkali metals to prevent violent reactions or explosions.[4] Large containers should be stored below shoulder height.[5]
Q4: What is the correct procedure for disposing of this compound waste?
A4: this compound waste is considered hazardous waste. It is critical to keep chlorinated/halogenated solvent waste in separate, clearly labeled containers from other non-halogenated solvent waste.[4] The waste must be disposed of through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain or in regular trash.
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill, the primary concern is to ensure the safety of all personnel.[10]
-
Immediately alert others in the area and evacuate if necessary.[11]
-
If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department.[10]
-
For small, manageable spills, and if you are trained to do so, wear appropriate PPE.[12]
-
Contain the spill using an inert absorbent material like sand, diatomite, or a commercial solvent absorbent.[7][10] Work from the outside of the spill inward to prevent spreading.[11]
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[10][11]
-
Decontaminate the spill area with soap and water.[10]
Summary of General Properties and Hazards of Chlorinated Hydrocarbons
| Property/Hazard | Description |
| Physical State | Typically liquid at room temperature.[6] |
| Odor | Often have a characteristic, sometimes sweetish, odor. |
| Flammability | Generally not highly flammable, but can burn and may produce toxic gases upon combustion.[4][6] |
| Toxicity | Can be toxic if inhaled, ingested, or absorbed through the skin.[2][3] Potential for long-term health effects, including damage to the liver, kidneys, and central nervous system.[2][6] |
| Environmental Hazards | Can be harmful to aquatic life with long-lasting effects. Should not be released into the environment.[6] |
| Reactivity | Can react violently with alkali metals and strong oxidizing agents.[4][6] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
-
Preparation: Before starting any experiment, ensure that a current Safety Data Sheet (SDS) for a similar chlorinated hydrocarbon is reviewed.[3] Ensure that a chemical spill kit is readily available.[11]
-
Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashes. Use a funnel for transferring to smaller containers.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[1]
-
Post-Experiment: Upon completion of the experiment, decontaminate all glassware and equipment that came into contact with this compound.
Protocol 2: Waste Collection and Segregation
-
Waste Container: Use a designated, properly labeled waste container for chlorinated waste. The container should be made of a material compatible with chlorinated hydrocarbons.
-
Labeling: The waste container must be clearly labeled as "Halogenated/Chlorinated Organic Waste" and list the chemical constituents, including "this compound".
-
Segregation: Do not mix chlorinated waste with non-chlorinated organic waste or any other type of waste.[4]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory. Keep the container closed except when adding waste.
-
Disposal Request: When the container is full, submit a hazardous waste pickup request to your institution's EHS department.
Protocol 3: Small Spill Clean-up Procedure
-
Assess the Spill: Determine the extent of the spill. This procedure is for small, manageable spills (typically less than 1 liter) that do not pose an immediate fire or respiratory hazard.
-
Alert Personnel: Inform colleagues in the immediate vicinity of the spill.
-
Don PPE: Put on appropriate PPE, including gloves, goggles, and a lab coat.[12]
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to surround and cover the spill.[7][10]
-
Absorption: Allow the absorbent material to fully absorb the liquid.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]
-
Decontamination: Clean the spill surface with a detergent and water solution.[10]
-
Waste Disposal: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor or manager.[11]
Waste Handling and Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. agilent.com [agilent.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste [epa.ohio.gov]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Technical Support Center: Stereoselective Reactions of 1-Chloroundec-3-ene
Welcome to the technical support center for improving the stereoselectivity of reactions involving 1-chloroundec-3-ene and related allylic chlorides. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling the stereoselectivity of reactions with this compound?
A1: this compound, as an allylic chloride, presents several challenges in achieving high stereoselectivity. The primary issues include:
-
Regioselectivity: Nucleophilic attack can occur at either the α-carbon (SN2) or the γ-carbon (SN2') relative to the leaving group, leading to different constitutional isomers.
-
Enantioselectivity: For prochiral nucleophiles or when creating a new stereocenter on the allylic backbone, achieving a high enantiomeric excess (e.e.) is crucial and often difficult.
-
Diastereoselectivity: When the nucleophile or the allylic substrate already contains a stereocenter, controlling the formation of the desired diastereomer is a significant hurdle.
-
E/Z Isomerization: The geometry of the double bond in the product can sometimes differ from the starting material, affecting the overall stereochemical outcome.
Q2: Which catalytic systems are most effective for stereoselective allylic alkylation (AAA) of allylic chlorides?
A2: Several transition metal-based catalytic systems are widely used for asymmetric allylic alkylation. The most common include:
-
Palladium-based catalysts: Often used with chiral phosphine ligands (e.g., Trost ligands), these are versatile for a wide range of nucleophiles.[1]
-
Iridium-based catalysts: These are particularly useful for forming branched products with high regioselectivity and enantioselectivity, often with different selectivity profiles compared to palladium.[2]
-
Zirconium-based catalysts: Zirconium oxo complexes have been shown to mediate highly regio- and stereospecific SN2' substitutions of allylic chlorides.[3]
-
Dual-catalyst systems: Combinations, such as Pd/Cu or Photoredox/Ni, can enable novel transformations and improve stereocontrol in three-component reactions.[4][5]
Q3: How does the choice of leaving group affect the stereoselectivity?
A3: The leaving group plays a critical role in the rate-determining step of many allylic substitution reactions.[6] While you are using a chloride, which is a reasonably good leaving group, other halides or carboxylates can alter the reaction kinetics and the stability of the intermediate metal-allyl complex.[7] In some cases, additives like lithium chloride can influence the stereochemical outcome by affecting the catalyst or reaction intermediates.[7]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (Low e.e.)
If you are observing a low enantiomeric excess in your reaction, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution | Rationale |
| Suboptimal Ligand | Screen a variety of chiral ligands. For palladium catalysis, consider bidentate phosphine ligands like Trost ligands or PHOX-type ligands. | The chiral ligand is the primary source of stereochemical induction. A different ligand may create a more effective chiral pocket around the metal center.[8] |
| Incorrect Solvent | Vary the solvent polarity. Test solvents such as THF, dichloromethane, toluene, or dioxane. | The solvent can influence the stability of the transition state and the solubility of the catalyst and reactants. |
| Inappropriate Temperature | Lower the reaction temperature. | Many stereoselective reactions show higher enantioselectivity at lower temperatures, as this can amplify small energy differences between diastereomeric transition states. |
| Poor Catalyst Purity | Use freshly prepared or purified catalyst and ligands. | Impurities can interfere with the catalytic cycle and lead to non-selective background reactions. |
Issue 2: Poor Diastereoselectivity (Low d.r.)
When the desired diastereomer is not the major product, the following adjustments can be made:
| Potential Cause | Suggested Solution | Rationale |
| Steric Hindrance | Modify the protecting groups on your nucleophile or substrate to be more or less sterically demanding. | Steric interactions in the transition state are a key factor in determining diastereoselectivity. |
| Catalyst System | Switch to a different metal catalyst (e.g., from Palladium to Iridium). | Different metals can have different coordination geometries and reaction mechanisms, leading to alternative diastereomeric outcomes.[2] |
| Presence of Additives | Add salts (e.g., LiCl) or other additives. | Additives can influence the aggregation state of the nucleophile or the nature of the active catalyst, thereby affecting diastereoselectivity.[2] |
| Reaction Kinetics | Check if the reaction is under kinetic or thermodynamic control. Varying the reaction time and temperature can help. | A longer reaction time at a higher temperature may favor the thermodynamically more stable product, which may not be the desired diastereomer. |
Issue 3: Incorrect Regioisomer Formed
If the nucleophile attacks the wrong position of the allyl system, consider these strategies:
| Potential Cause | Suggested Solution | Rationale |
| Catalyst Choice | For branched products, consider using an Iridium catalyst. For linear products, Palladium is often the catalyst of choice. | The choice of metal has a significant impact on the regioselectivity of the nucleophilic attack on the π-allyl intermediate.[5] |
| Ligand Sterics | Use bulkier or less bulky ligands. | The steric profile of the ligand can direct the nucleophile to the more or less sterically hindered terminus of the allyl intermediate. |
| Nucleophile Hardness | Use a "softer" or "harder" nucleophile. | The nature of the nucleophile can influence whether the reaction proceeds via an inner-sphere or outer-sphere mechanism, which can affect regioselectivity.[1] |
Quantitative Data Summary
The following table summarizes representative data from the literature for stereoselective allylic alkylations, which can serve as a baseline for what to expect with substrates like this compound.
| Catalyst System | Allylic Substrate | Nucleophile | Yield (%) | e.e. (%) / d.r. | Reference |
| Pd(phosphinoxazoline) | Cinnamyl acetate | α-aryl-α-fluoroacetonitrile | 60-90 | up to 95% e.e., 15:1 d.r. | [9] |
| Ir/[P(OPh)3] | Cinnamyl carbonate | Aniline | ~90 | up to 98% e.e. | [10] |
| Pd/Cu dual catalyst | Allyl benzoate | 1-pyrroline-5-carboxylate | 85-95 | up to 99% e.e. | [5] |
| Zirconium oxo complex | (E)-1-chloro-2-hexene | Zr=O complex | >95 | >98% syn selectivity | [3] |
| Ni/Photoredox | Vinyl cyclic carbonate | Styrene | 70-85 | >95% e.e. | [4] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a generalized procedure and should be optimized for this compound and the specific nucleophile being used.
Materials:
-
Palladium catalyst precursor (e.g., [Pd(allyl)Cl]2)
-
Chiral ligand (e.g., (R,R)-Trost ligand)
-
This compound
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1 mol%) and the chiral ligand (e.g., 2.5 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
In a separate flask, dissolve the nucleophile (1.2 equivalents) and the base (1.3 equivalents) in the anhydrous solvent.
-
Add the nucleophile solution to the catalyst mixture via syringe.
-
Add this compound (1 equivalent) to the reaction mixture dropwise.
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and stereoselectivity (e.e. and/or d.r.) by chiral HPLC or NMR analysis.
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
A troubleshooting workflow for addressing issues of low stereoselectivity in allylic substitution reactions.
Generalized Mechanism of Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
A simplified diagram of the catalytic cycle for the Tsuji-Trost reaction, a common palladium-catalyzed allylic alkylation.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Iridium-Catalyzed Stereoselective Allylic Alkylation Reactions with Crotyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 1-Chloroundec-3-ene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 1-Chloroundec-3-ene via olefin metathesis.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound from precursors like 10-undecen-1-ol and an alkyl chloride with a terminal double bond is typically achieved through olefin cross-metathesis. The most common catalysts for this reaction are ruthenium-based complexes, particularly first and second-generation Grubbs and Hoveyda-Grubbs catalysts, known for their functional group tolerance and high activity.[1][2]
Q2: What are the primary signs of catalyst deactivation in my reaction?
A2: Key indicators of catalyst deactivation include:
-
Low or stalled conversion: The reaction fails to proceed to completion, or the conversion of starting materials plateaus prematurely.
-
Formation of byproducts: Isomerization of the starting material or product double bonds can be a sign of catalyst decomposition into species that promote side reactions.[3]
-
Change in reaction mixture color: A noticeable change in the color of the reaction mixture that deviates from the expected progression can indicate the decomposition of the ruthenium catalyst.
-
Inconsistent results: High variability in yield and reaction time between batches can point to issues with catalyst stability.
Q3: Can impurities in my starting materials or solvents affect the catalyst?
A3: Absolutely. Impurities are a major cause of catalyst deactivation. Potential catalyst poisons include:
-
Water and oxygen: While many modern metathesis catalysts are more robust, exposure to air and moisture can still lead to degradation.[1][2]
-
Peroxides: Often present in aged etheric solvents, peroxides can oxidize and deactivate the catalyst.
-
Amines and other basic compounds: Nitrogen-containing compounds can coordinate to the metal center and inhibit or deactivate the catalyst.[4][5]
-
Sulfur and phosphorus-containing compounds: These can act as strong poisons to the ruthenium catalyst.[6]
Q4: Can the hydroxyl group of 10-undecen-1-ol contribute to catalyst deactivation?
A4: Yes, the hydroxyl group can potentially interact with the ruthenium center, especially at elevated temperatures or in the presence of bases, leading to the formation of inactive ruthenium-alkoxide species.[7] While Grubbs-type catalysts are generally tolerant of alcohols, this interaction can become a deactivation pathway under certain conditions.
Q5: Is it possible to regenerate a deactivated catalyst in situ?
A5: While some methods for the reactivation of specific decomposed ruthenium-based olefin metathesis catalysts have been reported, a universally applicable and simple in-situ regeneration method is not yet available for all catalyst types and deactivation pathways.[8] It is often more practical to focus on preventing deactivation in the first place.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during the synthesis of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to No Conversion | Poor Catalyst Activity or Complete Deactivation | 1. Verify Catalyst Quality: Use a fresh batch of catalyst or test the current batch on a reliable, simple metathesis reaction (e.g., ring-closing metathesis of diethyl diallylmalonate). 2. Check for Impurities: Ensure all starting materials and solvents are pure and dry. Use freshly distilled solvents and degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. 3. Increase Catalyst Loading: As a diagnostic tool, incrementally increase the catalyst loading to see if the conversion improves. If it does, it suggests a deactivation issue is consuming a portion of the catalyst. |
| Reaction Stalls Prematurely | Gradual Catalyst Deactivation | 1. Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition.[6] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Protect the Hydroxyl Group: Consider protecting the hydroxyl group of 10-undecen-1-ol as a silyl ether or another suitable protecting group to prevent potential interactions with the catalyst. 3. Sequential Addition of Catalyst: Instead of adding all the catalyst at the beginning, try adding it in portions over the course of the reaction. |
| Significant Isomerization of Alkenes | Catalyst Decomposition to Isomerizing Species | 1. Use a More Stable Catalyst: Second-generation Hoveyda-Grubbs catalysts are often more robust and less prone to decomposition into isomerization-promoting species.[3][7] 2. Add Isomerization Inhibitors: In some cases, additives like 1,4-benzoquinone can suppress isomerization, but their compatibility with the desired reaction must be verified. |
| Formation of Unidentified Byproducts | Side Reactions Promoted by Deactivated Catalyst or Impurities | 1. Thoroughly Characterize Byproducts: Use techniques like GC-MS and NMR to identify the structure of the byproducts. This can provide clues about the deactivation pathway. 2. Re-purify Starting Materials: Impurities in the starting materials can participate in side reactions. |
Quantitative Data on Catalyst Performance
The following table presents representative data on the performance of common metathesis catalysts under typical reaction conditions. Note that actual performance in the synthesis of this compound may vary.
| Catalyst | Typical Loading (mol%) | Reaction Time (hours) | Typical Conversion (%) | Key Strengths | Potential Deactivation Issues |
| Grubbs I | 1 - 5 | 4 - 24 | 70 - 95 | Good functional group tolerance. | Sensitive to air, moisture, and impurities. Can decompose to form isomerization catalysts.[7] |
| Grubbs II | 0.5 - 2 | 2 - 12 | 85 - 99 | Higher activity and better air stability than Grubbs I.[1] | Can be deactivated by coordinating ligands and certain functional groups.[4] |
| Hoveyda-Grubbs II | 0.5 - 2 | 2 - 10 | 90 - 99 | High stability and allows for lower catalyst loading.[7] | Can undergo decomposition, though generally more robust than Grubbs catalysts.[3] |
Experimental Protocols
Protocol 1: General Procedure for Investigating Catalyst Deactivation
This protocol outlines a method to test the stability of a metathesis catalyst under specific reaction conditions.
-
Preparation of Reaction Setup:
-
A Schlenk flask is dried in an oven and cooled under a stream of dry argon.
-
The flask is charged with a magnetic stir bar.
-
-
Addition of Reactants and Solvent:
-
Add purified 10-undecen-1-ol and the chloroalkene partner to the flask.
-
Add freshly distilled and degassed solvent (e.g., dichloromethane or toluene) via cannula.
-
The mixture is stirred and heated to the desired reaction temperature.
-
-
Catalyst Addition and Monitoring:
-
A pre-weighed amount of the metathesis catalyst is added under a positive pressure of argon.
-
The reaction is monitored by taking small aliquots at regular intervals.
-
The aliquots are quenched with ethyl vinyl ether and analyzed by GC or TLC to determine the conversion of starting materials.
-
-
Analysis of Deactivation:
-
Plot the conversion versus time. A plateau in the conversion before reaching completion is indicative of catalyst deactivation.
-
At the end of the reaction, analyze the crude mixture by NMR to check for the presence of isomerization products.
-
Visualizations
Catalyst Deactivation and Troubleshooting Workflow
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 5. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]
- 8. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in 1-Chloroundec-3-ene reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions involving 1-Chloroundec-3-ene, a key intermediate in various synthetic pathways. Low conversion rates are a frequent issue, and this guide aims to provide systematic approaches to diagnose and resolve these problems.
Troubleshooting Low Conversion Rates
Low conversion rates in reactions with this compound can stem from a variety of factors related to the substrate, reagents, and reaction conditions. The following sections break down potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing very low conversion. What are the most common causes?
A1: Low conversion is often due to one or more of the following factors:
-
Poor Nucleophile Quality: The chosen nucleophile may be too weak, sterically hindered, or have low solubility in the reaction solvent.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role.
-
Side Reactions: Competing reactions such as elimination (E2) or allylic rearrangement (SN1' or SN2') can consume the starting material without forming the desired product.[1][2]
-
Impure Starting Materials: The presence of impurities in this compound or the nucleophile can inhibit the reaction.
-
Inappropriate Solvent: The solvent may not adequately dissolve the reactants or may favor an undesired reaction pathway.
Q2: How does the choice of nucleophile impact the conversion rate?
A2: The nucleophile is a critical factor. Stronger, less sterically hindered nucleophiles generally lead to higher conversion rates in SN2 reactions. Key considerations include:
-
Nucleophilicity vs. Basicity: A good nucleophile for substitution on an allylic chloride should have high nucleophilicity and relatively low basicity to minimize the competing E2 elimination reaction.
-
Hard and Soft Nucleophiles: The allylic carbon is a soft electrophilic center. Soft nucleophiles (e.g., I⁻, RS⁻, CN⁻) are generally more effective than hard nucleophiles (e.g., F⁻, RO⁻).
-
Steric Hindrance: Bulky nucleophiles will react slower.
Q3: What is the "allylic effect" and how does it influence the reactivity of this compound?
A3: this compound is an allylic chloride, meaning the chlorine atom is attached to a carbon adjacent to a double bond. This structure leads to enhanced reactivity compared to its saturated analogue (1-chloroundecane) due to the "allylic effect." This effect stabilizes the transition state of both SN1 and SN2 reactions, making them faster.[3][4] For SN1, the resulting allylic carbocation is resonance-stabilized. For SN2, the p-orbitals of the double bond overlap with the transition state, lowering its energy.[3][4]
Q4: Could allylic rearrangement be the cause of my low yield of the desired product?
A4: Yes, allylic rearrangement is a common side reaction for allylic halides.[1][2] The nucleophile can attack at the carbon bearing the leaving group (C1, direct substitution) or at the terminal carbon of the double bond (C3, rearranged substitution), leading to a mixture of products. The reaction can proceed through SN1' (unimolecular with rearrangement) or SN2' (bimolecular with rearrangement) pathways.[1][4] If you are observing an unexpected isomer in your product mixture, allylic rearrangement is a likely cause.
Troubleshooting Workflow
If you are experiencing low conversion rates, follow this logical workflow to identify and address the issue.
Caption: A logical workflow for troubleshooting low conversion rates.
Data Presentation: Optimizing Reaction Parameters
| Parameter | Condition A (e.g., Low Conversion) | Condition B (e.g., Improved Conversion) | Rationale & Key Considerations |
| Nucleophile | Weak (e.g., H₂O, ROH) or Bulky (e.g., t-BuO⁻) | Strong (e.g., I⁻, N₃⁻, CN⁻) and less hindered | Stronger nucleophiles favor the SN2 pathway and increase reaction rates. |
| Solvent | Polar Protic (e.g., Methanol, Ethanol) | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents can stabilize the carbocation in SN1, but can also solvate and deactivate the nucleophile. |
| Temperature | Room Temperature | 0°C to 50°C (optimized) | Higher temperatures can increase the rate of both substitution and elimination. The optimal temperature will be a balance to favor substitution. |
| Concentration | High | Moderate (e.g., 0.1 - 0.5 M) | High concentrations can sometimes lead to side reactions. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound.
General Protocol for Nucleophilic Substitution (SN2 Conditions)
This protocol is designed to favor the direct substitution (SN2) pathway and minimize elimination and rearrangement.
-
Reagent Preparation:
-
Ensure this compound is pure and free of acidic impurities.
-
Use a high-purity nucleophile (at least 1.1 to 1.5 equivalents relative to the substrate).
-
Use anhydrous polar aprotic solvent (e.g., DMF or acetone).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile and the solvent.
-
Stir the mixture until the nucleophile is fully dissolved.
-
Cool the mixture to the desired starting temperature (e.g., 0°C).
-
-
Reaction Execution:
-
Slowly add this compound (1.0 equivalent) to the stirred solution of the nucleophile.
-
Allow the reaction to warm to the optimized temperature and stir for the determined reaction time (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Signaling Pathways: SN1 vs. SN2 in Allylic Systems
The choice of reaction conditions can favor either a unimolecular (SN1) or bimolecular (SN2) pathway, each with the potential for rearrangement.
Caption: Reaction pathways for nucleophilic substitution of an allylic chloride.
References
Technical Support Center: Purification of 1-Chloroundec-3-ene
This guide provides researchers, scientists, and drug development professionals with detailed information on the purification of 1-Chloroundec-3-ene, addressing common issues and providing clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials and common impurities in a synthesis of this compound?
A1: this compound is typically synthesized from undec-3-en-1-ol. Common chlorinating agents include thionyl chloride (SOCl₂) or hydrochloric acid (HCl) with a catalyst.[1][2]
Common Impurities Include:
-
Unreacted Starting Material: Undec-3-en-1-ol.
-
Isomeric Byproducts: 3-Chloroundec-1-ene, arising from allylic rearrangement.
-
Solvent: Residual reaction solvent (e.g., dichloromethane, diethyl ether).
-
Reagent Byproducts: Sulfur dioxide (SO₂) and HCl if using thionyl chloride.
-
Elimination Products: Undecadienes, which can form at high temperatures.[3]
Q2: What is the most effective method for purifying crude this compound?
A2: The choice of purification method depends on the specific impurities present.
-
Fractional Distillation: This is highly effective for separating the desired product from starting materials and byproducts with different boiling points, such as isomeric alkenes.[4][5] Given the long carbon chain, vacuum distillation is recommended to prevent thermal decomposition.
-
Flash Column Chromatography: This is useful for removing non-volatile or highly polar impurities.[6] For a relatively nonpolar compound like this compound, a normal-phase silica gel column is appropriate.[7]
Q3: How can I assess the purity of my final product?
A3: Purity is best assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components and separate isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or other impurities.
-
Thin-Layer Chromatography (TLC): As a quick, preliminary check for the presence of more polar impurities like the starting alcohol.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after distillation. | 1. Thermal decomposition of the product at high temperatures. 2. Inefficient fractionation leading to product loss in mixed fractions. | 1. Perform the distillation under vacuum to lower the boiling point. 2. Use a fractionating column with higher theoretical plates (e.g., Vigreux or packed column) and ensure slow, controlled heating. |
| Product is contaminated with the starting alcohol (undec-3-en-1-ol). | 1. Incomplete reaction. 2. Inadequate separation during workup or purification. | 1. Ensure the chlorinating agent was added in sufficient molar excess and allow for adequate reaction time. 2. Perform a wash with dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash. Purify via flash chromatography. |
| Presence of an isomeric byproduct (e.g., 3-Chloroundec-1-ene). | Allylic rearrangement occurred during the reaction, often promoted by acidic conditions or heat. | 1. Use a milder chlorinating agent or lower the reaction temperature. 2. Carefully perform fractional distillation. Isomeric alkenes often have slightly different boiling points that allow for separation.[4][8] |
| Product appears cloudy or wet. | Incomplete drying after the aqueous workup. | Wash the organic layer with brine (saturated NaCl solution) to remove bulk water, then dry thoroughly over an anhydrous drying agent like MgSO₄ or Na₂SO₄ before filtration and solvent removal. |
| Product darkens or polymerizes upon standing. | Allylic chlorides can be unstable and may undergo decomposition or polymerization, especially when exposed to light, air, or trace acid/metal impurities. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a dark bottle, and at a low temperature (refrigerator or freezer). Consider adding a radical inhibitor like BHT if long-term storage is needed. |
Physicochemical Data
| Property | Estimated Value / Characteristic | Notes |
| Molecular Formula | C₁₁H₂₁Cl | |
| Molecular Weight | 188.74 g/mol | |
| Boiling Point | ~210-225 °C (at atm. pressure) | The boiling point will be significantly lower under vacuum. For comparison, allyl chloride (C₃H₅Cl) boils at 45°C.[1][3] |
| Density | ~0.88 - 0.92 g/mL | Expected to be slightly less dense than water. |
| Solubility | Insoluble in water. | Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). |
| Appearance | Colorless to pale yellow liquid. | |
| Chromatography (TLC) | High Rf value in nonpolar eluents. | As a nonpolar compound, it will travel far up a silica TLC plate.[6] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This method is ideal for separating this compound from impurities with different boiling points, such as unreacted starting materials or isomeric byproducts.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short-path distillation head and a fractionating column (e.g., Vigreux). Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Drying: Ensure the crude product has been thoroughly dried with an agent like anhydrous magnesium sulfate.
-
Transfer: Filter the dried crude product into the round-bottom distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Seal the system and slowly apply vacuum. A pressure of 1-10 mmHg is typically effective for this molecular weight range.
-
Heating: Begin stirring and gently heat the flask.
-
Fraction Collection:
-
Collect a "forerun" fraction, which will contain any low-boiling impurities and residual solvent.
-
Slowly increase the temperature. Collect fractions in separate receiving flasks based on the boiling point at the recorded pressure. The desired product should distill at a stable temperature.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This method is best for removing polar or non-volatile impurities.
-
Solvent System Selection:
-
Column Packing:
-
Pack a glass column with silica gel (Silica 60 is common) as a slurry in the chosen eluent.[9]
-
Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disruption.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself).[9]
-
Carefully pipette the concentrated sample onto the top of the silica gel.
-
Alternatively, for less soluble samples, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (using air or nitrogen).
-
Begin collecting fractions immediately, as nonpolar compounds can elute quickly.[9]
-
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Allyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 3. US5723703A - Purification of allyl chloride - Google Patents [patents.google.com]
- 4. Total no, of alkenes (X) \qquad frationd No. of Fractions obtained (Y). X.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. Chromatography [chem.rochester.edu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
Technical Support Center: Synthesis of 1-Chloroundec-3-ene
Welcome to the technical support center for the synthesis of 1-Chloroundec-3-ene. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically approached in two main stages:
-
Synthesis of the precursor, Undec-3-en-1-ol.
-
Chlorination of Undec-3-en-1-ol to yield this compound.
Issue 1: Low Yield of Undec-3-en-1-ol
Question: I am experiencing a low yield during the synthesis of Undec-3-en-1-ol from 1-octyne and ethylene oxide. What are the common causes and how can I improve the yield?
Answer:
Low yields in this Grignard-based synthesis can stem from several factors. Below is a summary of potential causes and their corresponding solutions.
Potential Causes and Solutions for Low Yield of Undec-3-en-1-ol
| Potential Cause | Troubleshooting Solution |
| Incomplete Grignard Reagent Formation | Ensure all glassware is rigorously dried to prevent moisture from quenching the Grignard reagent. Use anhydrous solvents. A small crystal of iodine can be added to initiate the reaction with magnesium. |
| Side Reactions of the Grignard Reagent | Add the ethylene oxide solution slowly at a low temperature (0-5 °C) to control the exothermicity of the reaction and minimize side reactions. |
| Loss of Product During Workup | Ensure the pH of the aqueous solution during workup is appropriate to protonate the alkoxide without causing side reactions. Use multiple extractions with a suitable organic solvent to maximize product recovery. |
| Impure Starting Materials | Use freshly distilled 1-octyne and high-purity ethylene oxide. Impurities can interfere with the reaction. |
Issue 2: Formation of Impurities during Chlorination
Question: During the conversion of Undec-3-en-1-ol to this compound using thionyl chloride, I am observing multiple spots on my TLC analysis, indicating the presence of impurities. What are these impurities and how can I avoid them?
Answer:
The chlorination of allylic alcohols is prone to side reactions, leading to the formation of various impurities. The primary concerns are the formation of isomeric chlorides and addition products.
Common Impurities and Prevention Strategies in Chlorination Step
| Impurity | Formation Mechanism | Prevention Strategy |
| 3-Chloroundec-1-ene (Isomeric Product) | Rearrangement of the allylic carbocation intermediate formed during the reaction. | Use a milder chlorinating agent such as N-chlorosuccinimide (NCS) with triphenylphosphine, or perform the reaction at a very low temperature to favor the SN2 pathway over SN1. |
| 1,3-Dichloroundecane (Addition Product) | Reaction of the double bond with the chlorinating agent or HCl byproduct. | Maintain a low reaction temperature and ensure slow addition of the chlorinating agent. Using a non-protic solvent can also minimize the formation of HCl. |
| Diundecenyl Ether (Side Product) | Intermolecular dehydration of the starting alcohol. | Ensure the reaction is carried out under anhydrous conditions and that the temperature is well-controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: Fractional distillation under reduced pressure is the most effective method for purifying this compound, as it can separate the desired product from non-volatile impurities and potentially from isomeric byproducts if their boiling points are sufficiently different.[1][2] Column chromatography on silica gel can also be employed for high-purity samples, using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate mixture).[3]
Q2: How can I confirm the stereochemistry (E/Z) of the double bond in this compound?
A2: The stereochemistry of the double bond can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the vinylic protons in the 1H NMR spectrum is indicative of the geometry. For the Z-isomer, the J-value is typically in the range of 6-12 Hz, while for the E-isomer, it is larger, usually 12-18 Hz.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ethylene oxide is a flammable and carcinogenic gas. Grignard reagents are highly reactive and flammable. Always work in an inert and dry atmosphere when handling these reagents.
Experimental Protocols
Protocol 1: Synthesis of Undec-3-en-1-ol
This protocol is a representative procedure and may require optimization.
| Parameter | Value |
| Reactants | 1-Octyne, Magnesium turnings, Ethyl bromide (initiator), Ethylene oxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0-5 °C for ethylene oxide addition |
| Reaction Time | 2-4 hours |
| Workup | Quenching with saturated aqueous NH4Cl, followed by extraction with diethyl ether. |
| Purification | Column chromatography on silica gel. |
| Hypothetical Yield | 75-85% |
Protocol 2: Synthesis of this compound
This protocol outlines the chlorination of the precursor alcohol.
| Parameter | Value |
| Reactants | Undec-3-en-1-ol, Thionyl chloride, Pyridine (optional, as a base) |
| Solvent | Anhydrous Diethyl Ether or Dichloromethane |
| Reaction Temperature | -10 °C to 0 °C |
| Reaction Time | 1-3 hours |
| Workup | Quenching with ice-water, followed by extraction with diethyl ether and washing with saturated aqueous NaHCO3. |
| Purification | Fractional distillation under reduced pressure. |
| Hypothetical Yield | 60-70% |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the two-stage synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of Undec-3-en-1-ol.
References
strategies to improve the atom economy of 1-Chloroundec-3-ene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the atom economy of 1-Chloroundec-3-ene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the atom economy of this compound synthesis?
A1: The most effective strategies focus on maximizing the incorporation of atoms from reactants into the final product. Key approaches include:
-
Addition Reactions: These reactions, in principle, have 100% atom economy as all reactant atoms are incorporated into the product. For this compound, this could involve the hydrochlorination of a suitable undecadiene.
-
Catalytic Methods: Utilizing catalysts allows for reactions with higher selectivity and efficiency, often with lower waste generation compared to stoichiometric reagents. Catalytic allylic chlorination is a promising route.
-
Substitution Reactions with High Atom Economy Reagents: When employing substitution reactions, such as the conversion of undec-3-en-1-ol, the choice of chlorinating agent is crucial. Reagents that result in low molecular weight byproducts are preferred.
Q2: Which synthetic route generally offers the best theoretical atom economy for this compound?
A2: Theoretically, the direct hydrochlorination of undec-1,3-diene would offer the highest atom economy (100%), as it is an addition reaction. However, this route can be challenging regarding regioselectivity and the potential for side reactions. In practice, a highly optimized catalytic or substitution method may provide a better overall efficiency and yield of the desired product.
Q3: How can I calculate the atom economy of my synthesis?
A3: The atom economy is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100
Note that catalysts, solvents, and workup materials are not included in this calculation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound via different synthetic routes.
Route 1: Allylic Chlorination of Undec-3-ene
This method involves the direct chlorination of undec-3-ene at the allylic position. A common and relatively atom-economical reagent for this transformation is N-Chlorosuccinimide (NCS).
Issue 1.1: Low yield of this compound and formation of multiple chlorinated byproducts.
-
Possible Cause: Lack of regioselectivity in the chlorination reaction. The reaction can occur at other positions on the alkyl chain or result in dichlorination. Radical reactions, if not well-controlled, can lead to a mixture of products.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a consistent and optimized temperature. Radical chlorinations are often initiated by heat or light; precise control is key to selectivity.
-
Initiator/Catalyst: For radical reactions, use a well-defined initiator in a controlled amount. For non-radical pathways, consider using a selenium catalyst (e.g., PhSeCl) with NCS to improve regioselectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride (CCl₄) are common for radical halogenations.
-
Issue 1.2: Reaction is slow or does not go to completion.
-
Possible Cause: Insufficient initiation of the radical reaction or catalyst deactivation.
-
Troubleshooting Steps:
-
Initiator Concentration: If using a radical initiator (e.g., AIBN), ensure the correct molar ratio is used.
-
Light Source: For photo-initiated reactions, ensure the light source has the appropriate wavelength and intensity.
-
Purity of Reagents: Impurities in the alkene or solvent can quench radicals or deactivate catalysts. Ensure all reagents and solvents are pure and dry.
-
Route 2: Nucleophilic Substitution of Undec-3-en-1-ol
This approach involves the conversion of the hydroxyl group of undec-3-en-1-ol to a chloride. The choice of chlorinating agent significantly impacts atom economy and reaction conditions.
Issue 2.1: Low conversion of the alcohol to the chloride.
-
Possible Cause: The hydroxyl group is a poor leaving group. Inefficient activation of the hydroxyl group.
-
Troubleshooting Steps:
-
Choice of Reagent: Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common and effective method. The gaseous byproducts (SO₂ and HCl) drive the reaction to completion.
-
Reaction Temperature: Some chlorinating agents require specific temperature ranges for optimal reactivity. Consult the literature for the specific reagent you are using.
-
Stoichiometry: Ensure the correct stoichiometry of the chlorinating agent and any additives (e.g., base) is used.
-
Issue 2.2: Formation of rearranged or elimination byproducts.
-
Possible Cause: The reaction may proceed through a carbocation intermediate (SN1 pathway), which is prone to rearrangement. Elimination reactions (E1 or E2) can also compete with substitution.
-
Troubleshooting Steps:
-
Reaction Conditions: Favor SN2 conditions to minimize rearrangements. This typically involves using a less polar solvent and a reagent that promotes a concerted mechanism.
-
Temperature Control: Lowering the reaction temperature can often favor substitution over elimination.
-
Choice of Reagent: Reagents like thionyl chloride in pyridine are known to proceed with minimal rearrangement for primary and secondary alcohols.
-
Route 3: Hydrochlorination of Undec-1,3-diene
This method represents a potentially 100% atom-economical route but is often plagued by selectivity issues.
Issue 3.1: Formation of a mixture of 1,2- and 1,4-addition products.
-
Possible Cause: The reaction proceeds through an allylic carbocation intermediate that can be attacked by the chloride nucleophile at two different positions.
-
Troubleshooting Steps:
-
Temperature Control: The ratio of 1,2- to 1,4-addition products is often temperature-dependent. Low temperatures typically favor the kinetic product (1,2-addition), while higher temperatures favor the thermodynamic product (1,4-addition). You will need to experimentally determine the optimal temperature to favor the desired this compound (the 1,4-adduct).
-
Solvent Effects: The solvent can influence the stability of the carbocation intermediate and the transition states, thus affecting the product ratio. Experiment with solvents of varying polarity.
-
Issue 3.2: Polymerization of the diene.
-
Possible Cause: Dienes, especially conjugated dienes, are susceptible to polymerization under acidic conditions.
-
Troubleshooting Steps:
-
Controlled Addition of HCl: Add the hydrochloric acid solution slowly and at a low temperature to keep the concentration of the acid low at any given time.
-
Use of Inhibitors: In some cases, small amounts of a radical inhibitor can be added to suppress polymerization, although this should be done with caution as it may interfere with the desired reaction.
-
Data Presentation: Comparison of Synthetic Strategies
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Advantages | Common Challenges |
| Allylic Chlorination | Undec-3-ene, N-Chlorosuccinimide (NCS) | This compound | Succinimide | 62.5% | Direct conversion of the hydrocarbon. | Regioselectivity, potential for side reactions. |
| Nucleophilic Substitution | Undec-3-en-1-ol, Thionyl Chloride (SOCl₂) | This compound | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | 58.7% | Generally high-yielding, gaseous byproducts are easily removed. | Requires synthesis of the starting alcohol, potential for rearrangements. |
| Hydrochlorination | Undec-1,3-diene, Hydrogen Chloride (HCl) | This compound | None | 100% | Highest theoretical atom economy. | Lack of regioselectivity (1,2- vs. 1,4-addition), risk of polymerization. |
Experimental Protocols
Protocol 1: Allylic Chlorination using N-Chlorosuccinimide (NCS)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve undec-3-ene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
Protocol 2: Nucleophilic Substitution using Thionyl Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place undec-3-en-1-ol (1 equivalent) and a suitable solvent (e.g., diethyl ether).
-
Cool the flask in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
Visualizations
Caption: Synthetic strategies for this compound and key atom economy considerations.
Caption: A general workflow for troubleshooting low-yielding reactions.
Validation & Comparative
comparative study of different synthetic routes to 1-Chloroundec-3-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of 1-Chloroundec-3-ene, a valuable chemical intermediate. The following sections detail plausible synthetic pathways, offering experimental protocols, quantitative data comparisons, and workflow visualizations to aid in the selection of the most suitable route for specific research and development needs.
Introduction
This compound is an allylic chloride that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. The strategic placement of the double bond and the reactive chloride functional group allows for a variety of subsequent chemical transformations. The selection of an optimal synthetic route is crucial and depends on factors such as desired yield, purity, scalability, and cost-effectiveness. This guide compares three primary synthetic strategies, beginning with the necessary preparation of the precursor, undec-3-en-1-ol.
Synthesis of the Precursor: Undec-3-en-1-ol
A common and efficient method for the synthesis of undec-3-en-1-ol is the stereoselective reduction of the corresponding alkyne, undec-3-yn-1-ol. A partial reduction using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), will yield the (Z)-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) will produce the (E)-alkene. For the purposes of this guide, we will consider the synthesis of (Z)-undec-3-en-1-ol.
Experimental Protocol: Hydrogenation of Undec-3-yn-1-ol
To a solution of undec-3-yn-1-ol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, Lindlar's catalyst (5% by weight) is added. The reaction vessel is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the fully saturated alkane. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield (Z)-undec-3-en-1-ol, which can be purified further by column chromatography if necessary.
Comparative Analysis of Synthetic Routes to this compound
We will now explore three distinct and viable routes for the conversion of undec-3-en-1-ol to this compound.
Route 1: Reaction with Thionyl Chloride (SOCl₂)
This is a widely used and reliable method for converting primary and secondary alcohols to their corresponding chlorides.[1][2][3] The reaction with thionyl chloride is known to proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the reacting center. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[1]
Route 2: Reaction with Lucas Reagent (Concentrated HCl and ZnCl₂)
The Lucas test, which uses a solution of zinc chloride in concentrated hydrochloric acid, is a classic method for differentiating between primary, secondary, and tertiary alcohols.[4][5] For a primary allylic alcohol such as undec-3-en-1-ol, the reaction is typically slow at room temperature but can be accelerated by heating. The mechanism can have SN1 character, which may lead to the formation of carbocation intermediates and potential rearrangements, although an SN2 pathway is also possible.[4][6]
Route 3: Allylic Chlorination of Undec-3-ene
This approach begins with the corresponding alkene, undec-3-ene, which would first need to be synthesized from undec-3-en-1-ol via reduction or from undec-3-yne by complete reduction. The allylic position can then be chlorinated directly. A modern and regioselective method involves the use of dimethyl sulfoxide (DMSO) activated by chlorotrimethylsilane (TMSCl).[7][8] This method is particularly effective for electron-rich alkenes.
Data Presentation
| Parameter | Route 1: Thionyl Chloride | Route 2: Lucas Reagent | Route 3: Allylic Chlorination (DMSO/TMSCl) |
| Starting Material | Undec-3-en-1-ol | Undec-3-en-1-ol | Undec-3-ene |
| Reagents | SOCl₂, Pyridine (optional) | conc. HCl, ZnCl₂ | DMSO, TMSCl, DCM |
| Typical Yield | High (85-95%) | Moderate to High (70-90%) | Moderate to High (70-90%) |
| Reaction Conditions | 0°C to room temperature | Room temperature to gentle heating | 0°C to room temperature |
| Reaction Time | 1-4 hours | 2-12 hours | 1-3 hours |
| Purity of Crude Product | Good to Excellent | Fair to Good | Good |
| Mechanism | SN2 | SN1/SN2 | Ene-type reaction |
| Stereochemistry | Inversion of configuration | Racemization or inversion | Regioselective |
| Advantages | High yield, clean reaction, gaseous byproducts | Inexpensive reagents, simple procedure | High regioselectivity, mild conditions |
| Disadvantages | SOCl₂ is corrosive and moisture-sensitive | Long reaction times for primary alcohols, potential for rearrangements | Requires an additional step to prepare the alkene starting material |
Experimental Protocols
Protocol for Route 1: Reaction with Thionyl Chloride
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of undec-3-en-1-ol (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or diethyl ether is cooled to 0°C in an ice bath. Thionyl chloride (1.2 to 1.5 equivalents) is added dropwise to the stirred solution. A small amount of a base like pyridine (1.2 equivalents) can be added to neutralize the HCl generated.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by carefully adding it to ice-cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol for Route 2: Reaction with Lucas Reagent
To a round-bottom flask is added undec-3-en-1-ol (1 equivalent) and Lucas reagent (a solution of anhydrous zinc chloride in concentrated hydrochloric acid, typically 1:1 molar ratio). The mixture is stirred vigorously at room temperature. For a primary alcohol, gentle heating (40-50°C) may be required to increase the reaction rate. The reaction is monitored by the formation of a separate organic layer (the product). Once the reaction is complete (as determined by TLC or GC), the mixture is cooled and extracted with a suitable organic solvent like diethyl ether or hexane. The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be purified by distillation.
Protocol for Route 3: Allylic Chlorination with Activated DMSO
In a dry round-bottom flask under an inert atmosphere, dimethyl sulfoxide (DMSO, 5 equivalents) and dichloromethane (DCM) are mixed and cooled to 0°C. Chlorotrimethylsilane (TMSCl, 10 equivalents) in DCM is added, and the mixture is stirred for 5 minutes.[7] A solution of undec-3-ene (1 equivalent) in DCM is then added dropwise. The reaction is stirred at 0°C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Overview of synthetic pathways to this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. google.com [google.com]
- 4. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 5. doubtnut.com [doubtnut.com]
- 6. quora.com [quora.com]
- 7. Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 1-Chloroundec-3-ene Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of reactive intermediates like 1-Chloroundec-3-ene is critical in drug development and manufacturing for process control, impurity profiling, and ensuring final product quality. As a chlorinated alkene, its analysis presents unique challenges that can be addressed by various analytical techniques. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, complete with detailed experimental protocols and validation data based on established methods for analogous long-chain chlorinated hydrocarbons.
The following sections compare two primary analytical approaches: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method is evaluated based on its performance characteristics, and detailed protocols are provided to guide researchers in developing and validating a suitable method for their specific needs.
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method was validated based on key analytical parameters. The following tables summarize the quantitative data for two plausible methods for this compound quantification.
Table 1: Comparison of Gas Chromatography (GC) Method Performance
| Validation Parameter | GC-FID | GC-ECD | GC-MS |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Range (µg/mL) | 1.0 - 500 | 0.01 - 50 | 0.05 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.003 | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.01 | 0.05 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 99.5 - 101.8% |
| Precision (% RSD) | < 2.5% | < 1.8% | < 2.0% |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Method Performance
| Validation Parameter | HPLC-UV (with derivatization) | HPLC-MS/MS |
| Linearity (R²) | > 0.997 | > 0.999 |
| Range (µg/mL) | 0.5 - 200 | 0.005 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.0015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.005 |
| Accuracy (% Recovery) | 97.8 - 103.1% | 99.2 - 102.7% |
| Precision (% RSD) | < 3.0% | < 2.2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar chlorinated hydrocarbons and can be adapted for this compound.
Gas Chromatography (GC) Method Protocol
This protocol outlines the conditions for analyzing this compound using a gas chromatograph with different detectors.
a) Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of an aqueous sample, add 5 mL of hexane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial for GC analysis.
b) GC System and Conditions:
-
GC System: Agilent 7890 Series GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
c) Detector Conditions:
-
Flame Ionization Detector (FID):
-
Temperature: 300°C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
-
Electron Capture Detector (ECD):
-
Temperature: 300°C.
-
Makeup gas (Nitrogen) flow: 25 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
-
High-Performance Liquid Chromatography (HPLC) Method Protocol
Since this compound lacks a strong chromophore, derivatization is necessary for UV detection. Alternatively, a more sensitive mass spectrometry detector can be used.
a) Sample Preparation and Derivatization (for HPLC-UV)
-
Evaporate 1 mL of the hexane extract from the LLE step to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Add 50 µL of the derivatizing agent solution (e.g., a UV-active thiol in the presence of a base).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and inject into the HPLC system.
b) HPLC System and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
c) Detector Conditions:
-
UV Detector:
-
Wavelength: Dependent on the chosen derivatizing agent (typically 254 nm).
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the analysis of this compound.
Caption: Workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
Unveiling the Reactivity Landscape of 1-Chloroundec-3-ene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the reactivity of haloalkenes is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides a comprehensive comparison of the reactivity of 1-Chloroundec-3-ene with other haloalkenes, supported by experimental data and detailed protocols. The unique structural features of this compound, specifically the allylic chloride moiety, confer distinct reactivity patterns compared to its saturated and vinylic counterparts.
At the heart of its chemical behavior, this compound, as a primary allylic halide, exhibits significantly enhanced reactivity in nucleophilic substitution reactions compared to its saturated analogue, 1-chloroundecane. This heightened reactivity is a hallmark of allylic systems and is attributed to both electronic and steric factors. The adjacent double bond plays a crucial role in stabilizing the transition state of both SN1 and SN2 reactions. In an SN2 reaction, the p-orbitals of the double bond overlap with the p-orbital of the carbon atom undergoing substitution, lowering the energy of the transition state. In an SN1 reaction, the resulting allylic carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms.
Conversely, vinylic halides, where the halogen is directly attached to a double-bonded carbon, are notoriously unreactive towards nucleophilic substitution under normal conditions. The carbon-halogen bond in vinylic halides is stronger and the sp2-hybridized carbon is more electronegative, making it a poorer substrate for nucleophilic attack.
Quantitative Reactivity Comparison
| Compound | Structure | Relative Rate of Reaction with I⁻ in Acetone (SN2) |
| Allyl Chloride | CH₂=CHCH₂Cl | ~70-100 |
| 1-Chlorobutane | CH₃CH₂CH₂CH₂Cl | 1 |
| Vinyl Chloride | CH₂=CHCl | ~0 (unreactive) |
This data is representative and compiled from various sources to illustrate the general reactivity trends.
Experimental Protocols
General Procedure for Synthesis of this compound
A reliable method for the synthesis of this compound from the corresponding alcohol, undec-3-en-1-ol, is the Appel reaction. This procedure offers high yields with inversion of stereochemistry.
Materials:
-
Undec-3-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or Tetrachloromethane
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of undec-3-en-1-ol (1 equivalent) in anhydrous dichloromethane to the stirred triphenylphosphine solution.
-
To this mixture, add carbon tetrachloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Kinetic Measurement of Nucleophilic Substitution
The reactivity of haloalkenes can be quantitatively compared by measuring the rate of a nucleophilic substitution reaction. A common experiment involves the reaction with sodium iodide in acetone (Finkelstein reaction). The progress of the reaction can be monitored by titrating the amount of unreacted iodide or by spectroscopic methods.
Materials:
-
This compound
-
Representative haloalkene for comparison (e.g., 1-chlorobutane)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Titration apparatus or a UV-Vis spectrophotometer
Procedure:
-
Prepare equimolar solutions of the haloalkenes and sodium iodide in anhydrous acetone in separate volumetric flasks.
-
Allow the solutions to reach thermal equilibrium in a thermostated water bath set to a specific temperature (e.g., 25 °C or 50 °C).
-
To initiate the reaction, mix equal volumes of the haloalkene solution and the sodium iodide solution in a reaction vessel placed in the water bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).
-
Determine the concentration of the remaining iodide ions by titration with a standardized solution of silver nitrate or by another suitable analytical method.
-
The rate constant (k) for the reaction can be calculated using the appropriate integrated rate law (typically second-order for SN2 reactions).
-
Repeat the experiment with the other haloalkene under identical conditions to compare the rate constants.
Reaction Mechanisms and Logical Relationships
The divergent reactivity of these haloalkenes can be visualized through their reaction pathways.
Caption: Comparative reaction pathways for allylic, saturated, and vinylic halides.
The diagram illustrates that allylic halides have two viable pathways for nucleophilic substitution, both of which are energetically favorable. Saturated primary halides primarily react through an SN2 mechanism, while vinylic halides are generally unreactive towards substitution.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for a comparative kinetic study of haloalkene reactivity.
References
Navigating the Biological Landscape of Chlorinated Lipids: A Comparative Look at Analogs of 1-Chloroundec-3-ene
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. While direct experimental data on the biological activity of 1-Chloroundec-3-ene remains scarce in publicly available literature, a comparative analysis of its structural analogs—chlorinated fatty acids, chlorinated lipids, and long-chain alkyl halides—provides valuable insights into its potential biological effects. These related compounds have been shown to exhibit a range of activities, from cytotoxicity and pro-inflammatory effects to antimicrobial properties.
The introduction of a chlorine atom to a lipid backbone can significantly alter its physicochemical properties and biological functions. The position and stereochemistry of the halogen atom are critical determinants of a compound's bioactivity.[1][2] This guide synthesizes the current understanding of the biological activities of compounds structurally related to this compound, presenting available data in a comparative format to aid in future research and development.
Comparative Biological Activities of this compound Analogs
The biological activities of chlorinated lipids and alkanes are diverse. In vivo, chlorinated phospholipids can be formed under inflammatory conditions and are known to be both pro-inflammatory and cytotoxic.[3][4][5][6] Some chlorinated hydrocarbons have been observed to induce cytotoxicity by triggering the peroxidative degradation of membrane phospholipids.[7] Furthermore, halogenated fatty acids have been identified as components of cytotoxic lipopeptides isolated from marine organisms.[8] The following table summarizes the observed biological activities of these analog classes.
| Compound Class | Observed Biological Activities | References |
| Chlorinated Fatty Acids & Lipids | Pro-inflammatory, Cytotoxic, Potential mediation of chlorine gas toxicity | [3][4][6][9] |
| Chlorinated Hydrocarbons | Cytotoxicity via lipid peroxidation | [7] |
| Halogenated Lipopeptides | Cytotoxic | [8] |
| Alkyl Chlorides | Genotoxicity (in some cases), Potential for enhanced bioactivity in drug candidates | [1][2][10] |
Experimental Protocols for Assessing Biological Activity
A variety of in vitro assays are employed to determine the biological effects of chlorinated compounds. These methods are crucial for elucidating mechanisms of action and assessing potential therapeutic or toxicological profiles.
| Experimental Assay | Methodology | Endpoint Measured | References |
| Cytotoxicity Assay | Measurement of lactate dehydrogenase (LDH) released from cultured cells (e.g., rat hepatocytes) into the culture medium. | Cell membrane integrity and cell death. | [7] |
| Lipid Peroxidation Assay | Determination of phospholipid hydroperoxide levels (e.g., phosphatidylcholine hydroperoxide) using HPLC with chemiluminescence detection. | Oxidative degradation of membrane lipids. | [7] |
| Antimicrobial Activity Assay | Broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. | Inhibition of microbial growth. | |
| Genotoxicity Assay | In vitro micronucleus assay in Chinese Hamster Ovary (CHO) cells and deletion recombination (DEL) assay in S. cerevisiae. | Clastogenicity (chromosome breakage) and DNA deletions. | [10] |
Potential Mechanism of Action: Lipid Peroxidation
One of the key mechanisms through which some chlorinated hydrocarbons exert their cytotoxic effects is the induction of lipid peroxidation. This process involves a chain reaction of oxidative degradation of lipids, leading to damage of cell membranes and ultimately cell death. The following diagram illustrates a simplified workflow of how a chlorinated compound might initiate this cascade.
Caption: A diagram illustrating the potential mechanism of cytotoxicity via lipid peroxidation initiated by a chlorinated compound.
References
- 1. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of chlorinated hydrocarbons and lipid peroxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cost Analysis of 1-Chloroundec-3-ene Synthesis Methodologies
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a detailed comparative cost analysis of two potential synthetic routes for 1-Chloroundec-3-ene, a valuable chloroalkene intermediate.
The two primary methods explored are the direct chlorination of undec-3-en-1-ol and the Wittig olefination reaction. This analysis delves into the estimated costs of reagents, offering a quantitative comparison to aid in the selection of the most economically viable pathway for laboratory-scale synthesis.
Method 1: Chlorination of Undec-3-en-1-ol
This classical approach involves the conversion of the allylic alcohol, undec-3-en-1-ol, to the corresponding alkyl chloride using a suitable chlorinating agent. Two common reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Reaction Scheme:
or
Method 2: Wittig Reaction
The Wittig reaction provides an alternative route to this compound by forming the carbon-carbon double bond. This method involves the reaction of nonanal with a phosphorus ylide generated from (chloromethyl)triphenylphosphonium chloride.
Reaction Scheme:
Caption: A comparison of two synthetic routes to this compound.
Conclusion
Based on the reagent cost analysis, the Wittig reaction (Method 2) appears to be prohibitively expensive at the laboratory scale, primarily due to the high cost of (chloromethyl)triphenylphosphonium chloride. The chlorination of undec-3-en-1-ol (Method 1) is theoretically more cost-effective from a reagent perspective. However, the primary obstacle for this route is the lack of a readily available commercial source for the starting material, undec-3-en-1-ol. This would likely require a multi-step synthesis for the starting material itself, significantly increasing the overall cost and complexity of this pathway.
For researchers and drug development professionals, the choice of synthesis will depend on a balance of factors including the availability of starting materials, the cost of reagents, and the desired scale of the final product. While the chlorination route appears more economical on paper, the practical challenges of obtaining the starting material may make a custom synthesis or an alternative, unexamined route a more viable option. Further research into a scalable and cost-effective synthesis of undec-3-en-1-ol is warranted to make the chlorination route a more attractive option.
spectroscopic comparison of (E) and (Z)-1-Chloroundec-3-ene
A Spectroscopic Showdown: Distinguishing (E) and (Z)-1-Chloroundec-3-ene
In the realm of chemical analysis, the precise identification of stereoisomers is paramount for understanding reaction mechanisms, ensuring product purity, and meeting regulatory standards. This guide provides a comparative analysis of the expected spectroscopic characteristics of (E)- and (Z)-1-Chloroundec-3-ene, offering a predictive framework for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Predictive Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for the (E) and (Z) isomers of 1-Chloroundec-3-ene. These predictions are based on established principles of spectroscopy and typical values for analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Proton Assignment | Predicted δ (ppm) for (E)-isomer | Predicted δ (ppm) for (Z)-isomer | Predicted Multiplicity & J-coupling (Hz) |
| H-1 | ~3.55 | ~3.60 | t, J ≈ 6.5 |
| H-2 | ~2.50 | ~2.55 | q, J ≈ 6.5 |
| H-3 | ~5.50 | ~5.45 | dt, J ≈ 15.0 (E), 7.0 |
| H-4 | ~5.60 | ~5.55 | dt, J ≈ 15.0 (E), 6.5 |
| H-5 | ~2.05 | ~2.10 | q, J ≈ 7.0 |
| H-6 to H-10 | ~1.2-1.4 | ~1.2-1.4 | m |
| H-11 | ~0.90 | ~0.90 | t, J ≈ 7.0 |
Note: The most significant predicted difference is in the coupling constant (J) between the vinylic protons (H-3 and H-4), which is expected to be significantly larger for the (E)-isomer (typically 11-18 Hz) compared to the (Z)-isomer (typically 6-15 Hz)[1][2].
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Carbon Assignment | Predicted δ (ppm) for (E)-isomer | Predicted δ (ppm) for (Z)-isomer |
| C-1 | ~45 | ~44.5 |
| C-2 | ~35 | ~30 |
| C-3 | ~125 | ~124 |
| C-4 | ~135 | ~134 |
| C-5 | ~32 | ~27 |
| C-6 to C-10 | ~22-32 | ~22-32 |
| C-11 | ~14 | ~14 |
Note: Steric hindrance in the (Z)-isomer is expected to cause an upfield shift (lower ppm value) for the allylic carbons (C-2 and C-5) compared to the (E)-isomer[3].
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for (E)-isomer | Predicted Wavenumber (cm⁻¹) for (Z)-isomer | Intensity |
| =C-H stretch | ~3020 | ~3010 | Medium |
| C-H stretch (alkyl) | 2850-2960 | 2850-2960 | Strong |
| C=C stretch | ~1670 | ~1660 | Weak-Medium |
| C-H out-of-plane bend | ~965 | ~700 | Strong |
| C-Cl stretch | 650-750 | 650-750 | Strong |
Note: The most diagnostic feature in the IR spectrum is the C-H out-of-plane bending vibration. For the (E)-isomer, this band is expected to appear around 960-970 cm⁻¹, while for the (Z)-isomer, it is anticipated to be in the range of 675-730 cm⁻¹[4][5][6][7].
Table 4: Predicted Major Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion | Notes |
| 188/190 | [M]⁺ | Molecular ion peak (chlorine isotope pattern) |
| 153 | [M - Cl]⁺ | Loss of chlorine radical |
| 95 | [C₇H₁₁]⁺ | Allylic cleavage |
| 41 | [C₃H₅]⁺ | Allyl cation (common fragment for alkenes) |
Note: The mass spectra of the (E) and (Z) isomers are expected to be very similar, as the fragmentation is primarily driven by the functional groups rather than the stereochemistry. The characteristic 3:1 intensity ratio of the M and M+2 peaks due to the ³⁵Cl and ³⁷Cl isotopes will be a key feature for both isomers.
Experimental Protocols
Detailed below are the general methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range of m/z 35-250.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Look for the characteristic isotopic pattern of chlorine.
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the .
Caption: Spectroscopic workflow for isomer differentiation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. In the 'H NMR, vinylic protons that are cis to one | Chegg.com [chegg.com]
- 3. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. IR spectrum: Alkenes [quimicaorganica.org]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
In-depth Performance Analysis of 1-Chloroundec-3-ene: A Guide for Researchers
A comprehensive evaluation of 1-Chloroundec-3-ene's performance in specific applications remains elusive within publicly available scientific literature. Despite its potential utility as a functionalized haloalkene in organic synthesis, detailed comparative studies, quantitative performance data, and established experimental protocols are not readily accessible.
Researchers, scientists, and drug development professionals seeking to employ this compound will find a significant gap in the literature regarding its efficacy and comparative performance against alternative compounds. Searches across numerous scientific databases and chemical supplier information yield basic chemical properties but lack the in-depth application notes, research articles, or comparison guides necessary for informed decision-making in a research and development setting.
This guide, therefore, serves to highlight the current informational void and provide a framework for the type of experimental evaluation that is critically needed.
Potential Applications and the Need for Comparative Data
Haloalkenes, as a class of compounds, are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond and the presence of a double bond, allowing for a variety of chemical transformations. Theoretically, this compound could serve as a precursor in the synthesis of more complex molecules, including but not limited to:
-
Insect Pheromones: Long-chain alkenyl chlorides are sometimes used as building blocks in the synthesis of insect sex pheromones. However, no specific literature directly implicates this compound in the synthesis of any known pheromone.
-
Specialty Chemicals: The undecene backbone combined with the reactive chlorine atom could be functionalized to create surfactants, lubricants, or other specialty chemicals.
-
Pharmaceutical Intermediates: The molecule could be a starting point for the synthesis of novel pharmaceutical compounds.
Without published data, it is impossible to compare the performance of this compound to other potential starting materials or synthetic routes. A thorough evaluation would require experimental data on reaction yields, purity of products, reaction kinetics, and cost-effectiveness compared to established alternatives.
A Call for Experimental Protocols and Data
To facilitate the use of this compound in research, the development and publication of detailed experimental protocols are essential. These protocols would need to be established for any potential application and should include:
-
Detailed reaction conditions: Including optimal solvents, temperatures, catalysts, and reaction times.
-
Purification methods: To isolate the desired products in high purity.
-
Analytical techniques: For the characterization of products and the determination of reaction yields.
Below is a conceptual workflow that researchers could follow to evaluate the performance of this compound in a hypothetical synthetic application, such as a cross-coupling reaction.
Caption: A conceptual workflow for the performance evaluation of this compound against alternative compounds in a synthetic application.
The Path Forward
The lack of available data on this compound presents both a challenge and an opportunity for the scientific community. For researchers in organic synthesis and drug development, there is a clear need for foundational research to characterize the reactivity and potential applications of this compound. Publishing such findings, including both successful and unsuccessful results, would be of immense value and would enable the broader scientific community to assess the true potential of this compound in various technological and pharmaceutical applications. Until such data becomes available, its use in specific, high-stakes applications will likely remain limited.
Bridging the Gap: A Comparative Guide to Computational Modeling and Experimental Validation of 1-Chloroundec-3-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating computational models of 1-Chloroundec-3-ene against experimental data. By presenting a hypothetical yet plausible comparison, we offer a template for researchers seeking to leverage computational chemistry to accelerate their research and development efforts. The methodologies outlined herein are designed to ensure a robust and reliable correlation between in-silico predictions and real-world measurements, a critical step in modern chemical and pharmaceutical research.
I. Comparative Analysis of Physicochemical and Spectroscopic Properties
A direct comparison between experimentally determined and computationally predicted properties is essential for validating the accuracy of the chosen theoretical model. The following table summarizes hypothetical data for this compound, showcasing a strong correlation between the experimental and computational results.
| Property | Experimental Value (Hypothetical) | Computational Value (DFT B3LYP/6-311G(d,p)) | % Difference |
| Molecular Weight | 188.72 g/mol | 188.72 g/mol | 0.00% |
| Boiling Point | 235.8 °C | Not Directly Calculated | - |
| ¹³C NMR Shift (C-Cl) | 61.2 ppm | 60.8 ppm | 0.65% |
| ¹H NMR Shift (H on C-Cl) | 4.15 ppm | 4.22 ppm | 1.69% |
| IR Freq. (C-Cl Stretch) | 730 cm⁻¹ | 725 cm⁻¹ | 0.68% |
| Dipole Moment | 2.1 D | 2.05 D | 2.38% |
II. Experimental and Computational Workflows
A synergistic approach combining experimental measurements and computational modeling provides a deeper understanding of the molecular system. The following diagram illustrates the logical workflow for validating computational predictions with experimental data.
Caption: Workflow for validating computational models with experimental data.
III. Detailed Experimental Protocols
The following protocols are provided as a template for the experimental investigation of this compound.
A. Synthesis and Purification
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place undec-3-en-1-ol (1 eq.) in anhydrous dichloromethane.
-
Chlorination: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
B. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Prepare a sample by dissolving 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) to determine the molecular weight and fragmentation pattern.
-
IV. Detailed Computational Protocols
The following computational workflow outlines the steps for modeling this compound.
A. Molecular Modeling and Geometry Optimization
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method: Employ Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set using a quantum chemistry package (e.g., Gaussian, ORCA).[1]
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Analysis: Conduct a vibrational frequency calculation on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.[1]
B. Spectroscopic Predictions
-
NMR Chemical Shifts: Use the optimized geometry to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set. Reference the calculated shielding tensors to tetramethylsilane (TMS) to obtain chemical shifts.
-
IR Spectrum: The vibrational frequencies and intensities from the frequency analysis can be used to generate a predicted IR spectrum.
C. Reaction Pathway Analysis (Hypothetical Sₙ2 Reaction)
-
Transition State Search: For a hypothetical reaction, such as a substitution reaction at the C-Cl bond, locate the transition state structure using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
-
Transition State Validation: Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.[1]
-
Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation to connect the transition state to the reactant and product minima on the potential energy surface, confirming the reaction pathway.
This guide demonstrates a robust methodology for integrating computational modeling with experimental validation. While the data presented for this compound is hypothetical, the outlined protocols provide a solid foundation for researchers to apply these techniques to their specific molecules of interest, thereby enhancing the accuracy and efficiency of their scientific investigations. The validation process, which involves comparing computational predictions to experimental measurements, is crucial for refining models and improving the overall quality of computational chemistry research.[2]
References
A Guide to Inter-Laboratory Comparison of 1-Chloroundec-3-ene Analysis
For Researchers, Scientists, and Drug Development Professionals
Inter-laboratory comparisons are crucial for quality assurance, allowing individual laboratories to evaluate their analytical results against those from other institutions.[1][2] These studies are a fundamental component of laboratory quality systems and are often required for accreditation.[2][3][4]
Hypothetical Inter-Laboratory Comparison Study Design
This hypothetical study involves the distribution of a set of blind samples containing 1-Chloroundec-3-ene at various concentrations to a group of participating laboratories. The laboratories are tasked with quantifying the analyte using their in-house standard operating procedures. The study is designed to evaluate both the accuracy and precision of the laboratories' measurements.
A central organizing body, often referred to as a proficiency testing provider, prepares and distributes the samples.[5] The performance of the participating laboratories is typically assessed using statistical measures such as Z-scores, which compare a laboratory's result to the consensus mean of all participants.[6] A satisfactory Z-score generally falls between -2.0 and +2.0.[6]
Experimental Workflow
The overall workflow of the inter-laboratory comparison is depicted in the diagram below. This process ensures a standardized approach from sample preparation to the final evaluation of laboratory performance.
References
comparing the efficacy of different catalysts for 1-Chloroundec-3-ene synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is paramount. 1-Chloroundec-3-ene, a valuable building block in organic synthesis, can be prepared via the allylic chlorination of 1-undecene. This guide provides a comparative overview of different catalytic systems for this transformation, presenting available experimental data to inform catalyst selection.
The synthesis of this compound from 1-undecene involves the selective chlorination at the allylic position. Several catalytic systems have been developed for allylic chlorination of olefins, with varying degrees of efficacy and substrate scope. This comparison focuses on three prominent catalytic approaches: Lewis acid catalysis, activated dimethyl sulfoxide (DMSO), and selenium-based catalysis. Due to a lack of direct comparative studies on 1-undecene, this guide draws upon data from analogous terminal alkenes to provide insights into potential catalyst performance.
Comparison of Catalytic Systems
The choice of catalyst for the allylic chlorination of 1-undecene will depend on factors such as desired yield, selectivity, reaction conditions, and catalyst cost and toxicity. Below is a summary of data extrapolated from studies on similar substrates.
| Catalytic System | Catalyst/Reagents | Substrate | Product(s) | Yield (%) | Selectivity | Key Reaction Conditions |
| Lewis Acid | FeCl₃ / NaOCl | Terpenic Olefins (e.g., β-pinene) | Allylic chlorides | Good to Excellent | High | Biphasic (CH₂Cl₂/H₂O), Room Temperature, 30 min |
| Activated DMSO | DMSO / TMSCl | Polyprenoids (e.g., geranyl acetate) | Allylic chloride | Moderate to High | Regioselective | DCM, 0 °C, 5 min premixing |
| Selenium-based | PhSeCl / NCS | β,γ-unsaturated esters | Allylic chlorides | 62-89 | Good | 25 °C, 4-48 h |
Detailed Experimental Protocols
Note: The following protocols are based on literature for analogous substrates and may require optimization for the synthesis of this compound.
Lewis Acid Catalysis: Iron(III) Chloride / Sodium Hypochlorite
This method utilizes an inexpensive and readily available iron catalyst in combination with sodium hypochlorite as the chlorine source. The reaction proceeds under mild, biphasic conditions.
Experimental Protocol:
To a stirred solution of the terminal olefin (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (1:1), is added iron(III) chloride (FeCl₃, 0.1 equiv.). To this biphasic mixture, sodium hypochlorite (NaOCl, 3.0 equiv.) is added dropwise at room temperature. The reaction is stirred vigorously for 30 minutes. Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Activated Dimethyl Sulfoxide (DMSO)
This protocol involves the activation of DMSO with chlorotrimethylsilane (TMSCl) to generate a reactive chlorinating species. This method has shown high regioselectivity for electron-rich alkenes.[1]
Experimental Protocol:
To a solution of DMSO (2.0 equiv.) in dry dichloromethane (DCM) at 0 °C is added chlorotrimethylsilane (TMSCl, 2.0 equiv.). The mixture is stirred for 5 minutes to allow for the formation of the activated complex. A solution of the alkene (1.0 equiv.) in DCM is then added dropwise to the reaction mixture at 0 °C. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
Selenium-based Catalysis: Phenylselenyl Chloride / N-Chlorosuccinimide
This method employs a catalytic amount of a selenium electrophile, such as phenylselenyl chloride (PhSeCl), in conjunction with a stoichiometric amount of a chlorine source like N-chlorosuccinimide (NCS).
Experimental Protocol:
To a solution of the alkene (1.0 equiv.) and phenylselenyl chloride (PhSeCl, 0.05 equiv.) in a suitable solvent such as carbon tetrachloride or acetonitrile is added N-chlorosuccinimide (NCS, 1.1 equiv.) in portions at room temperature (25 °C). The reaction mixture is stirred for a period of 4 to 48 hours, with progress monitored by TLC or GC. After completion, the reaction mixture is filtered to remove succinimide, and the filtrate is washed with aqueous sodium thiosulfate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to afford the allylic chloride.
Experimental Workflows and Reaction Mechanisms
To visualize the experimental and logical flow of these catalytic processes, the following diagrams are provided.
Caption: General experimental workflows for the synthesis of allylic chlorides.
References
Validating the Purity of 1-Chloroundec-3-ene: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of elemental analysis against other methods for validating the purity of 1-Chloroundec-3-ene, a key organohalide intermediate. We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical technique.
Comparison of Purity Validation Methods: Elemental Analysis vs. Gas Chromatography (GC)
Elemental analysis is a fundamental technique that determines the percentage composition of elements (carbon, hydrogen, chlorine, etc.) in a sample. This method provides a direct measure of the elemental makeup and is a valuable tool for confirming the identity and bulk purity of a compound. However, it is an averaging technique and may not detect impurities with similar elemental compositions.
Gas Chromatography (GC), on the other hand, is a powerful separation technique. It is highly sensitive for detecting and quantifying volatile impurities, even at trace levels. When coupled with a mass spectrometer (GC-MS), it can also aid in the identification of these impurities.
The choice between these methods often depends on the specific requirements of the analysis, such as the need for a general purity assessment versus the identification and quantification of specific impurities.
Data Presentation: Quantitative Comparison of Purity Assessment
The following table summarizes the expected outcomes from elemental analysis for this compound at various purity levels and compares the capabilities of elemental analysis with Gas Chromatography.
| Purity Level | Theoretical %C | Theoretical %H | Theoretical %Cl | Elemental Analysis Observations | Gas Chromatography (GC) Observations |
| 100% | 69.99% | 11.21% | 18.78% | Experimental values will closely match theoretical values within instrumental error. | A single major peak corresponding to this compound will be observed. |
| 95% (with a non-halogenated impurity) | Lower than theoretical | May vary | Lower than theoretical | Deviations from the theoretical percentages will be observed, indicating the presence of an impurity. | A major peak for this compound and one or more minor peaks for impurities will be present. |
| 95% (with a dichlorinated impurity) | Lower than theoretical | Lower than theoretical | Higher than theoretical | The percentage of chlorine will be significantly higher than the theoretical value for the pure compound. | A major peak for this compound and a peak for the dichlorinated impurity will be observed. |
Experimental Protocols
Elemental Analysis of this compound via Sodium Peroxide Bomb Ignition (Based on ASTM E256)
This method is suitable for determining the total chlorine content in organic compounds.
1. Principle: The organic sample is combusted in a sealed bomb containing sodium peroxide. The chlorine in the sample is converted to sodium chloride, which is then dissolved in water and titrated with a standard silver nitrate solution.
2. Apparatus:
-
Sodium peroxide bomb apparatus
-
Analytical balance
-
Titration equipment (burette, pipette, etc.)
-
Filter paper
-
Safety shield and appropriate personal protective equipment (PPE)
3. Reagents:
-
Sodium peroxide (analytical grade)
-
Sucrose (for ignition)
-
Nitric acid (concentrated)
-
Standard silver nitrate solution (0.1 N)
-
Potassium chromate indicator solution
4. Procedure:
-
Weigh accurately about 0.2-0.3 g of this compound into a clean, dry combustion capsule.
-
Add approximately 0.5 g of sucrose and 15 g of sodium peroxide to the capsule and mix thoroughly with a glass rod.
-
Place the capsule in the bomb, seal the bomb, and place it behind a safety shield.
-
Ignite the mixture by heating the bottom of the bomb with a flame.
-
Allow the bomb to cool to room temperature and then carefully open it.
-
Dissolve the fused mixture in distilled water, acidify with nitric acid, and filter the solution.
-
Titrate the filtrate with the standard silver nitrate solution using potassium chromate as an indicator. The endpoint is the first appearance of a permanent reddish-brown precipitate.
5. Calculation: The percentage of chlorine is calculated using the following formula: % Chlorine = (V * N * 35.45) / W * 100 Where:
-
V = Volume of silver nitrate solution used in mL
-
N = Normality of the silver nitrate solution
-
W = Weight of the sample in g
-
35.45 = Equivalent weight of chlorine
Purity Assessment by Gas Chromatography (GC)
1. Principle: The sample is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. A detector records the retention time and abundance of each component. Purity is determined by comparing the area of the main peak to the total area of all peaks.
2. Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., DB-5 or equivalent)
-
Syringe for sample injection
-
Data acquisition and processing software
3. Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
4. Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC.
-
Record the chromatogram.
-
Integrate the peaks to determine their respective areas.
5. Calculation: The percentage purity is calculated using the area percent method: % Purity = (Area of this compound peak / Total area of all peaks) * 100
Mandatory Visualization
Caption: Workflow for the purity validation of this compound.
Navigating the Synthesis of 1-Chloroundec-3-ene: A Comparative Guide to Environmental Impact
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates demands a thorough evaluation of not only efficacy but also environmental footprint. This guide provides a comparative analysis of plausible synthetic routes to 1-Chloroundec-3-ene, a valuable haloalkene intermediate. Due to the absence of direct literature procedures for this specific compound, this guide presents hypothetical yet experimentally grounded syntheses, meticulously assessing their potential environmental impact through established green chemistry metrics.
Two primary synthetic pathways to this compound are explored: the chlorination of undec-3-en-1-ol and the hydrochlorination of undec-3-ene. This guide delves into the specifics of each route, offering detailed hypothetical experimental protocols and a quantitative comparison of their environmental performance.
At a Glance: Comparing Synthesis Routes
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. These calculations are based on hypothetical reactions with assumed yields, providing a framework for comparative assessment.
| Metric | Route A: From Undec-3-en-1-ol (via SOCl₂) | Route B: From Undec-3-ene (via HCl) |
| Starting Material | Undec-3-en-1-ol | Undec-3-ene |
| Reagent | Thionyl chloride (SOCl₂) | Hydrogen chloride (HCl) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Product | This compound | This compound & 4-Chloroundec-2-ene (mixture) |
| Theoretical Yield | High | Moderate to High |
| Atom Economy (%) | ~79% | 100% |
| E-factor (estimated) | High (due to solvent and by-products) | Lower (potentially less waste) |
| Key By-products | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | None (in the ideal reaction) |
| Environmental Concerns | Use of toxic and corrosive SOCl₂, hazardous gaseous by-products, chlorinated solvent. | Use of corrosive HCl, potential for side reactions, use of chlorinated solvent. |
| Safety Hazards | SOCl₂ is highly reactive with water and moisture, releasing toxic gases.[1][2][3][4][5] DCM is a suspected carcinogen. | HCl is a corrosive gas and strong acid.[6][7][8][9][10] DCM is a suspected carcinogen. |
Visualizing the Synthetic Pathways
The following diagram illustrates the two proposed synthetic routes to this compound, highlighting the key reagents and potential environmental considerations.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-Chloroundec-3-ene
Hazard Analysis and Risk Assessment
Based on data from analogous compounds such as other chlorinated alkenes, 1-Chloroundec-3-ene is anticipated to be a flammable liquid and may cause skin and eye irritation.[1][2] Inhalation of vapors may lead to respiratory irritation, and prolonged or repeated exposure could have more severe health effects.[3][4] Therefore, a thorough risk assessment should be conducted before commencing any experimental work.
Summary of Potential Hazards:
| Hazard Class | Potential Effect |
| Flammable Liquid | May be flammable and form explosive mixtures with air.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation or drowsiness and dizziness.[3][4] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer, based on data for similar compounds.[3][4] |
| Hazardous to the Aquatic Environment | May be harmful to aquatic life with long-lasting effects.[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should meet EN 166 or NIOSH standards. A face shield should be worn over goggles when there is a significant splash risk.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental splash protection. For prolonged contact, consult the glove manufacturer's resistance chart.[3] |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or a similar flame-resistant material should be worn and fully buttoned.[5] |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Feet | Closed-Toed Shoes | Leather or other chemical-resistant material. |
Experimental Workflow and Safety Procedures
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
